molecular formula C7H13N B13248100 Bicyclo[3.1.1]heptan-2-amine

Bicyclo[3.1.1]heptan-2-amine

Cat. No.: B13248100
M. Wt: 111.18 g/mol
InChI Key: OROSNZQWEOBCRD-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-2-amine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

bicyclo[3.1.1]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-2-1-5-3-6(7)4-5/h5-7H,1-4,8H2

InChI Key

OROSNZQWEOBCRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1C2)N

Origin of Product

United States

Foundational & Exploratory

Bicyclo[3.1.1]heptan-2-amine: Structural Architecture and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bicyclo[3.1.1]heptan-2-amine: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Bicyclo[3.1.1]heptan-2-amine (often referred to in its substituted forms as Pinylamine or Norpinylamine ) represents a privileged scaffold in medicinal chemistry. Characterized by a rigid, bridged bicyclic framework, this moiety serves as a critical bioisostere for adamantane and norbornane systems. Its unique "puckered" geometry allows for precise spatial orientation of the amine functionality, making it highly effective in targeting ion channels (e.g., Influenza M2, NMDA receptors) and G-protein coupled receptors where conformational entropy must be minimized.

This guide analyzes the unsubstituted core (C


H

N) and its biologically relevant 6,6-dimethyl derivatives, detailing synthetic routes, physicochemical properties, and experimental protocols for their integration into drug discovery pipelines.

Structural Architecture & Stereochemistry

The bicyclo[3.1.1]heptane skeleton consists of a six-membered ring bridged by a single carbon at positions 1 and 5. This creates a highly strained, rigid cage. When an amine group is introduced at position 2, the molecule exhibits significant stereochemical complexity.

Conformational Rigidity

Unlike flexible alkyl amines, the bicyclo[3.1.1] system is conformationally locked. The "Y-shape" bridge (C6) constrains the cyclohexane boat/chair transitions, forcing substituents at C2 into distinct axial (endo) or equatorial (exo) orientations relative to the bridge.

  • Endo-Isomer: The amine group points away from the C6 bridge. This is often the thermodynamically favored product in specific reduction pathways due to steric shielding by the C6-bridge (especially in 6,6-dimethyl derivatives).

  • Exo-Isomer: The amine group points towards the C6 bridge. This isomer typically exhibits different receptor binding profiles due to the exposed nature of the nitrogen lone pair.

The "Gem-Dimethyl" Effect

In practical drug development, the 6,6-dimethyl analog (derived from


- or 

-pinene) is the predominant building block. The bulky methyl groups at C6 sterically hinder the "top" face of the molecule, directing reagents to the "bottom" (endo) face, thereby influencing synthetic diastereoselectivity.

Physicochemical Profile

The following table contrasts the unsubstituted core with the biologically ubiquitous 6,6-dimethyl derivative (Nopinylamine).

PropertyBicyclo[3.1.1]heptan-2-amine (Unsubstituted)6,6-Dimethylbicyclo[3.1.1]heptan-2-amine (Nopinylamine)Relevance
Formula C

H

N
C

H

N
Core vs. Natural Product Derivative
MW 111.19 g/mol 139.24 g/mol Fragment-based drug design (FBDD)
LogP (Calc) ~1.5 - 2.3~2.8 - 3.1BBB Penetration (CNS activity)
TPSA 26.02 Ų26.02 ŲMembrane Permeability
pKa (Est) 10.2 - 10.510.1 - 10.4Protonation state at physiological pH
Stereoisomers 4 (2 enantiomeric pairs)4 (defined by Pinene source)Chiral pool synthesis

Data synthesized from PubChem and computed physicochemical models [1, 2].

Synthetic Pathways[4][5][6]

The synthesis of bicyclo[3.1.1]heptan-2-amines predominantly relies on the "Chiral Pool" strategy, utilizing naturally occurring terpenes (


-pinene or 

-pinene) to access the scaffold with high enantiopurity.
The Oxidative Cleavage Route (Pinene Nopinone Amine)

This is the standard industrial and laboratory protocol. It involves the degradation of


-pinene to Nopinone , followed by reductive amination.

Synthesis Pinene (-)-Beta-Pinene (Natural Source) Nopinone Nopinone (Key Ketone Intermediate) Pinene->Nopinone 1. O3, MeOH, -78°C 2. Me2S (Reductive Workup) (Oxidative Cleavage) Oxime Nopinone Oxime (C=N-OH) Nopinone->Oxime NH2OH·HCl, NaOAc EtOH, Reflux Amine Nopinylamine (Target Scaffold) Oxime->Amine Condition A: Na/EtOH (Thermodynamic) Condition B: H2, PtO2 (Kinetic)

Figure 1: Synthetic pathway from Beta-Pinene to Nopinylamine. The choice of reduction method determines the endo/exo ratio.

Stereochemical Control in Reduction
  • Sodium/Ethanol Reduction: Predominantly yields the endo-amine (thermodynamic product) due to the equilibration of the intermediate.

  • Catalytic Hydrogenation (PtO

    
    ):  Often yields a mixture enriched in the exo-amine , as hydrogen adds from the less hindered face (away from the gem-dimethyl bridge).
    

Medicinal Chemistry Applications

Influenza A M2 Channel Blockers

The M2 proton channel is a tetrameric pore essential for viral replication. Amantadine (adamantane-1-amine) blocks this pore but suffers from widespread resistance (S31N mutation).

  • Mechanism: Bicyclo[3.1.1] amines fit into the hydrophobic pocket of the M2 channel.

  • Advantage: The [3.1.1] scaffold is smaller than adamantane, allowing it to potentially bind to mutant channels where the pore is constricted by the S31N mutation. Derivatives with alkyl side chains at the amine position have shown restored activity against resistant strains [3].

NMDA Receptor Antagonists

Similar to Memantine, bicyclo[3.1.1]heptan-2-amines act as uncompetitive, low-affinity antagonists of the NMDA receptor.

  • Neuroprotection: They block excessive Ca

    
     influx (excitotoxicity) without interfering with normal synaptic transmission.
    
  • SAR Insight: The lipophilicity of the 6,6-dimethyl group aids in crossing the Blood-Brain Barrier (BBB), mimicking the pharmacokinetics of Memantine [4].

Bioisosteric Replacement

In drug design, replacing a phenyl ring or a cyclohexyl group with a bicyclo[3.1.1]heptane moiety serves to:

  • Restrict Conformation: Locking the pharmacophore in a bioactive pose.

  • Increase Metabolic Stability: The bridgehead carbons are resistant to CYP450 oxidation compared to standard methylenes.

Experimental Protocols

Protocol A: Synthesis of (+)-Nopinone from (-)- -Pinene

This step establishes the bicyclic ketone core.

  • Reagents: (-)-

    
    -Pinene (10 mmol), Ozone (O
    
    
    
    ), Methanol (50 mL), Dimethyl Sulfide (DMS).
  • Procedure:

    • Dissolve

      
      -pinene in anhydrous methanol.
      
    • Cool the solution to -78°C (dry ice/acetone bath).

    • Bubble ozone through the solution until a persistent blue color appears (indicating saturated O

      
      ).
      
    • Purge with nitrogen to remove excess ozone.

    • Add DMS (15 mmol) dropwise at -78°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in Et

    
    O, wash with water and brine. Dry over MgSO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

  • Yield: Typically 80-90% as a colorless oil.

Protocol B: Reductive Amination to 2-Aminonorpinane (Nopinylamine)

This step installs the amine functionality.

  • Reagents: (+)-Nopinone (5 mmol), Hydroxylamine Hydrochloride (7.5 mmol), Sodium Acetate (7.5 mmol), Ethanol (20 mL), Sodium Metal (excess).

  • Step 1 (Oxime Formation):

    • Combine Nopinone, NH

      
      OH·HCl, and NaOAc in Ethanol.
      
    • Reflux for 2 hours. Monitor by TLC.

    • Remove solvent, extract with Et

      
      O, and dry. Isolate the oxime.
      
  • Step 2 (Reduction):

    • Dissolve the crude oxime in absolute Ethanol.

    • Add Sodium metal (cut into small pieces) cautiously to the refluxing solution over 1 hour. (Caution: Hydrogen evolution) .

    • Reflux for an additional 2 hours until all sodium is consumed.

  • Workup:

    • Cool to RT. Add water carefully.

    • Acidify with 1M HCl to pH 2 (to trap amine in aqueous layer).

    • Wash aqueous layer with Ether (removes non-basic impurities).

    • Basify aqueous layer with 2M NaOH to pH 12.

    • Extract with CH

      
      Cl
      
      
      
      (3x). Dry over Na
      
      
      SO
      
      
      .
  • Characterization:

    • 1H NMR (CDCl

      
      ):  Look for the C2-H signal. Endo/Exo ratio can be determined by the coupling constant of the C2 proton (Endo H appears as a broad multiplet; Exo H appears as a triplet/quartet depending on resolution).
      

References

  • PubChem. Bicyclo[3.1.1]heptan-2-amine (Compound CID 20163235).[1] National Library of Medicine. Available at: [Link]

  • Wang, J., et al. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLoS ONE. Available at: [Link]

  • NIST WebBook. Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)- (Nopinone). National Institute of Standards and Technology. Available at: [Link]

  • Stolle, A. (2013). Synthesis of Nopinone from β-Pinene – A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds.[2] European Journal of Organic Chemistry. Available at: [Link]

Sources

Conformational Analysis of 2-Aminonorpinane Derivatives: A Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth conformational analysis of 2-aminonorpinane (bicyclo[3.1.1]heptan-2-amine) derivatives. This guide is structured for medicinal chemists and structural biologists, focusing on the scaffold's utility as a rigid,


-rich bioisostere.

Executive Summary

The 2-aminonorpinane scaffold (bicyclo[3.1.1]heptan-2-amine) has emerged as a high-value pharmacophore in modern drug discovery. Historically overshadowed by its methylated parent (pinane) or the adamantane class, norpinane derivatives are now recognized for their ability to function as meta-substituted arene bioisosteres .

Unlike flexible aliphatic amines, the 2-aminonorpinane core offers a rigid, defined exit vector for substituents, critical for locking ligands into bioactive conformations within the NMDA receptor or M2 proton channels. This guide details the structural dynamics, synthesis, and analytical protocols required to master this scaffold.

Structural Fundamentals & Stereochemistry

The Bicyclo[3.1.1]heptane Core

To perform accurate conformational analysis, one must first understand the unique geometry of the [3.1.1] system. Unlike the chair-like cyclohexane, the norpinane skeleton consists of a cyclobutane ring fused to a cyclohexane ring, bridged by a single carbon (C6).

  • Numbering: Standard IUPAC numbering assigns the bridgeheads as C1 and C5. The three-carbon bridge is C2-C3-C4. The one-carbon bridges are C6 and C7.

  • The "Y-Shape" Geometry: The skeleton adopts a folded geometry. The C1-C2-C3-C4-C5 fragment is puckered to relieve torsional strain, creating a "butterfly" shape.

Stereochemical Definitions (Endo vs. Exo)

The amine substituent at C2 introduces chirality and diastereomerism. The orientation of the C2-N bond relative to the C6-bridge is the primary conformational determinant.

DescriptorOrientation relative to C6 BridgeSteric EnvironmentBioisostere Equivalent
Exo (Trans) The C2-N bond points away from the C6 bridge.Less sterically hindered.meta-substituted benzene (Distal)
Endo (Cis) The C2-N bond points towards the C6 bridge.High steric clash with C6 protons (Flagpole interaction).meta-substituted benzene (Proximal)

Critical Insight: The Exo isomer is generally thermodynamically favored due to the lack of 1,3-diaxial-like repulsion with the bridge methylene protons. However, the Endo isomer often provides superior binding affinity in confined pockets (e.g., viral channels) by mimicking a "folded" conformation.

Synthesis & Derivatization Strategies

Recent advances have shifted from classical reduction of norpinone oximes to radical-mediated cycloadditions, allowing for greater diversity.

Photochemical [3 + 2 ] Cycloaddition

A breakthrough method involves the reaction of bicyclo[1.1.0]butanes (BCBs) with cyclopropylamines.[1][2] This approach builds the [3.1.1] core directly, often yielding high exo selectivity.

Propellane Ring Opening

Ring-opening of [3.1.1]propellane allows for the installation of substituents at the bridgeheads (C1/C5), creating 1,3-disubstituted systems that serve as perfect meta-arene isosteres with defined exit vectors (~120°).

Analytical Methodologies: Determining Conformation

NMR Spectroscopy: The Karplus Relationship

Proton NMR (


H-NMR) is the primary tool for assigning endo/exo stereochemistry in solution. The rigidity of the bicyclic system makes the Karplus equation highly reliable.

Key Coupling Constants (


 values): 
The coupling between the proton at C2 (

) and the bridgehead proton at C1 (

) and the adjacent methylene protons at C3 (

) is diagnostic.
  • Exo-Amine (Endo-Proton): The

    
     proton is endo. The dihedral angle 
    
    
    
    is typically near 90°, resulting in a very small coupling constant (
    
    
    Hz)
    .[3] The signal often appears as a doublet or broad singlet.
  • Endo-Amine (Exo-Proton): The

    
     proton is exo. The dihedral angle 
    
    
    
    is typically near 40-50°, resulting in a measurable coupling constant (
    
    
    Hz)
    .
X-Ray Crystallography

Solid-state analysis is required to observe the "pucker" angle of the cyclobutane ring. In 2-aminonorpinane derivatives, the C2-C3-C4 bond angle often deviates from ideal tetrahedral geometry (


) to accommodate ring strain, typically compressing to 

.
Computational Workflow (DFT)

For drug design, predicting the energy penalty of the bioactive conformation is essential.

  • Method: DFT (B3LYP/6-31G*) or M06-2X (for dispersion corrections).

  • Solvent Model: PCM (Water) is crucial as the amine's solvation shell significantly impacts the endo/exo equilibrium.

Experimental Protocol: Conformational Assignment

Protocol 1: NMR-Based Stereochemical Assignment

Objective: Distinguish between endo and exo 2-aminonorpinane isomers.

  • Sample Preparation: Dissolve 5 mg of the derivative in 0.6 mL

    
     (or 
    
    
    
    if H-bonding analysis is required).
  • Acquisition:

    • Run standard

      
      H-NMR (minimum 400 MHz).
      
    • Run NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis:

    • Step A (Coupling): Locate the

      
       methine signal (typically 
      
      
      
      3.0 - 4.0 ppm). Measure
      
      
      .
      • If

        
         Hz 
        
        
        
        Likely Exo-Amine .
      • If

        
         Hz 
        
        
        
        Likely Endo-Amine .
    • Step B (NOE): Check for NOE correlations between

      
       and the bridge protons (
      
      
      
      ).
      • Strong NOE between

        
         and 
        
        
        
        indicates
        
        
        is endo (closer to bridge)
        
        
        Exo-Amine .
Protocol 2: Computational Energy Profiling

Objective: Calculate the energy barrier for ring inversion (puckering).

  • Build Model: Construct both endo and exo isomers in a visualizer (e.g., Avogadro, GaussView).

  • Geometry Optimization: Run optimization at B3LYP/6-311+G(d,p).

  • Frequency Calculation: Confirm minima (no imaginary frequencies).

  • Comparison: Calculate

    
    .
    
    • Typical result: Exo is favored by 1.5 - 3.0 kcal/mol due to steric relief.

Visualization of Workflows

Conformational Analysis Logic

The following diagram illustrates the decision tree for assigning stereochemistry based on experimental data.

ConformationalAnalysis Start Unknown 2-Aminonorpinane Isomer NMR 1H-NMR Analysis (H2 Signal) Start->NMR Coupling Measure 3J(H1-H2) Coupling NMR->Coupling SmallJ J < 2 Hz (Broad Singlet) Coupling->SmallJ Dihedral ~90° LargeJ J = 4-6 Hz (Multiplet) Coupling->LargeJ Dihedral ~40° NOE_Check NOESY Analysis SmallJ->NOE_Check LargeJ->NOE_Check Res_Exo ASSIGNMENT: EXO-Amine (Thermodynamic Product) NOE_Check->Res_Exo NOE H2 <-> H6(anti) Res_Endo ASSIGNMENT: ENDO-Amine (Kinetic/Steric Product) NOE_Check->Res_Endo NOE H2 <-> H3(exo)

Caption: Logic flow for stereochemical assignment using NMR coupling constants and NOE data.

Synthesis & Application Pathway

This diagram connects the synthetic origin to the pharmacological application.

SynthesisPathway Propellane [3.1.1]Propellane RingOpen Radical Ring Opening Propellane->RingOpen BCB Bicyclo[1.1.0]butane Photo Photochemical [3σ + 2σ] Cycloaddition BCB->Photo Scaffold 2-Aminonorpinane Scaffold Photo->Scaffold RingOpen->Scaffold Analysis Conformational Locking Scaffold->Analysis Drug Meta-Arene Bioisostere (NMDA/M2 Blocker) Analysis->Drug

Caption: Synthetic routes to 2-aminonorpinane and its progression to bioisostere applications.

Applications in Drug Development[5][6][7]

Meta-Arene Bioisosteres

The defining feature of the 2-aminonorpinane scaffold is its ability to mimic the geometry of a meta-disubstituted benzene ring while increasing the fraction of


 carbons (

).
  • Benefit: Higher

    
     correlates with improved solubility and lower clinical attrition rates.
    
  • Geometry: The angle between the C2-substituent and the C4-substituent (in disubstituted variants) closely matches the 120° vector of meta-xylene, but with a rigid, three-dimensional bulk that can fill hydrophobic pockets more effectively than a flat aromatic ring.

References

  • Walsh, D. J., et al. (2022). "Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes." Journal of the American Chemical Society.[1] Link

  • Yu, T., et al. (2023).[4] "Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes." Journal of the American Chemical Society.[1] Link

  • Anderson, J. M., et al. (2023). "Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane."[2][5] Nature Chemistry. Link

  • Karplus, M. (1959). "Contact Electron-Spin Coupling of Nuclear Magnetic Moments." Journal of Chemical Physics. Link (Foundational reference for NMR coupling analysis).

Sources

Saturated Bioisosteres: Pharmacokinetic Optimization via Bicyclo[3.1.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract For decades, medicinal chemistry has relied heavily on planar aromatic rings. However, the over-representation of sp2-hybridized carbons often leads to poor physicochemical properties, including low aqueous solubility and high susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism. As a Senior Application Scientist, I present this technical guide to detail the pharmacokinetic (PK) benefits, structural rationale, and synthetic methodologies of bicyclo[3.1.1]heptane (BCHep) scaffolds—the premier bioisosteres for meta-substituted arenes.

The Structural Logic of BCHep Bioisosteres

The drive to "escape flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to enhance clinical success rates. While bicyclo[1.1.1]pentanes (BCPs) successfully mimic para-substituted benzenes, replicating the 120° exit vectors of meta-substituted benzenes remained a formidable challenge.

The bicyclo[3.1.1]heptane (BCHep) scaffold solves this geometric puzzle. The bridgehead substituent vectors of the BCHep core exhibit an angle of approximately 119°, mapping almost perfectly onto the 120° geometry of meta-arenes[1][2].

Causality of Pharmacokinetic Improvements
  • Solubility & Lipophilicity: Planar arenes stack tightly in crystal lattices, requiring high energy to dissolve. The 3D bulk of BCHeps disrupts this pi-pi stacking, lowering the melting point and significantly improving thermodynamic solubility[3].

  • Membrane Permeability: The increased Fsp3 character reduces the desolvation penalty when the molecule transitions from an aqueous environment into the lipophilic core of a cell membrane, directly enhancing Caco-2 permeability[1].

  • Metabolic Stability: CYP450 enzymes typically target electron-rich pi-systems for epoxidation or hydroxylation. By replacing the aromatic ring with a saturated aliphatic cage, the molecule effectively "hides" from these metabolic pathways, escaping CYP liability and extending its microsomal half-life[1].

G A Planar meta-Arene (Low Fsp3) B High Lipophilicity & Poor Solubility A->B C CYP450 Oxidation Liability A->C D Bicyclo[3.1.1]heptane Bioisostere A->D Scaffold Hopping E 119° Exit Vectors (Matches meta-Arene) D->E F Enhanced PK: Permeability & Stability E->F

Logical workflow of bioisosteric replacement from planar arenes to BCHep scaffolds.

Quantitative Pharmacokinetic Impact: Case Studies

To validate the BCHep scaffold, researchers have synthesized analogues of well-known therapeutics. Two prominent examples include the anti-cancer drug Sonidegib (a Hedgehog pathway inhibitor) and the anti-seizure drug URB597 (a FAAH inhibitor)[1][2].

In both cases, replacing the central meta-substituted toluene or benzene ring with a BCHep core yielded profound PK benefits without sacrificing the geometric integrity required for target binding. Furthermore, recent advancements have introduced 3-oxabicyclo[3.1.1]heptanes (oxa-BCHeps) to further lower the lipophilic burden (LogP) while maintaining the structural vectors[4].

Table 1: Comparative Pharmacokinetic Profiling of Arene vs. BCHep Analogs

Compound / Scaffold TypeTarget PathwayClogPCaco-2 PermeabilityMicrosomal StabilityCYP Inhibition Profile
Sonidegib (meta-Arene)Hedgehog~4.5BaselineBaselineModerate
BCHep-Sonidegib Hedgehog~4.4Improved SimilarReduced
Oxa-BCHep-Sonidegib Hedgehog<4.0Highly Improved DecreasedReduced
URB597 (meta-Arene)FAAH~4.1BaselineBaselineHigh Liability
BCHep-URB597 FAAH~4.0Improved Significantly Improved Highly Improved

Data synthesized from comparative bioisostere studies[1][2][4].

Synthetic Methodologies & Experimental Protocols

Historically, accessing the BCHep core required lengthy, low-yielding ring expansions of BCPs or complex cyclizations[1]. Modern methodologies leverage [3.1.1]propellane as a highly reactive, scalable intermediate[2][5][6].

The following protocol details a self-validating, step-by-step workflow for synthesizing functionalized BCHeps via photoredox-catalyzed radical addition.

Protocol: Photoredox-Mediated Synthesis of Functionalized BCHeps

Causality Rationale: We utilize 1,5-diiodobicyclo[3.1.1]heptane to generate [3.1.1]propellane at low temperatures. The low temperature is critical to prevent the thermal polymerization of the highly strained propellane. Subsequently, photoredox catalysis is employed because it generates carbon-centered radicals under mild, room-temperature conditions. Thermal radical initiators (like AIBN) would require heating, which would destroy the fragile [3.1.1]propellane intermediate before the desired cross-coupling could occur.

Step 1: Generation of [3.1.1]Propellane

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,5-diiodobicyclo[3.1.1]heptane (1.0 equiv) in anhydrous diethyl ether (0.2 M).

  • Metal-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add phenyllithium (PhLi, 2.0 equiv, 1.9 M in dibutyl ether) dropwise over 15 minutes.

  • Causality & Validation: The PhLi initiates a rapid metal-halogen exchange followed by intramolecular cyclization to form the central C-C bond of the propellane.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with cold methanol, and analyze via GC-MS. The complete disappearance of the diiodo precursor and the appearance of a highly volatile peak confirms successful propellane formation prior to proceeding.

Step 2: Photoredox Radical Addition

  • Reaction Setup: To a separate vial containing an N-hydroxyphthalimide (NHP) ester (radical precursor, 1.5 equiv) and a photocatalyst (e.g., fac-Ir(ppy)3, 1 mol%), add the cold ethereal solution of[3.1.1]propellane via cannula transfer.

  • Irradiation: Degas the mixture via sparging with argon for 10 minutes. Irradiate the vial with blue LEDs (450 nm) at room temperature for 12 hours.

  • Causality & Validation: Blue light excites the Iridium catalyst, which reduces the NHP ester via single-electron transfer (SET), extruding CO2 and generating an alkyl radical. This radical attacks the strained central bond of the propellane, releasing ring strain and forming the BCHep bridgehead radical, which is subsequently trapped.

    • Self-Validation Check: Monitor the reaction via LC-MS. A successful reaction is indicated by the consumption of the NHP ester and the appearance of the target BCHep mass. If unreacted NHP ester remains, verify the emission spectrum of the LED setup.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the functionalized BCHep.

G S1 1,5-Diiodo-BCHep Precursor S2 [3.1.1]Propellane Intermediate S1->S2 PhLi, -78°C S3 Radical Addition (Photoredox) S2->S3 Catalyst, hv S4 Functionalized BCHep Drug S3->S4 Cross-Coupling

Step-by-step synthetic workflow for accessing functionalized BCHep analogues.

Conclusion

The integration of bicyclo[3.1.1]heptane scaffolds into medicinal chemistry represents a paradigm shift in how we approach meta-substituted arene bioisosterism. By meticulously matching the 120° exit vectors while simultaneously boosting the Fsp3 character, drug development professionals can systematically engineer out the pharmacokinetic liabilities of planar aromatics. With the advent of scalable[3.1.1]propellane chemistry and photoredox functionalization, the BCHep core is now a highly accessible and indispensable tool in the modern drug designer's arsenal.

References

  • Frank, N., Nugent, J., Shire, B. R., et al. "Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane." Nature, 611, 721–726 (2022). 2

  • Domainex. "Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes." Domainex Insights (2023). 1

  • Iida, T., Kanazawa, J., Matsunaga, T., et al. "Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes." Journal of the American Chemical Society, 144(48), 21848-21852 (2022). 6

  • Thieme Connect. "3-Oxabicyclo[3.1.1]heptanes: Potential Mimetics of meta-Substituted Phenyl Rings." Synfacts (2025). 4

  • BenchChem Technical Support Team. "Synthetic Routes to Substituted Bicyclo[3.1.1]heptan-6-ones: Application Notes and Protocols." Benchchem (2025). 3

Sources

Bicyclo[3.1.1]heptan-2-amine: The Meta-Phenyl Bioisostere for Fsp3 Enrichment

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fsp3 Character Enhancement Using Bicyclo[3.1.1]heptan-2-amine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary

In the modern era of drug discovery, "escaping flatland" has shifted from a theoretical concept to a practical imperative. While the correlation between increased fraction of sp3-hybridized carbons (


) and improved clinical success is well-documented, the synthetic toolbox for accessible, geometrically precise 3D bioisosteres remains limited.

This guide focuses on bicyclo[3.1.1]heptan-2-amine , a bridged bicyclic scaffold that serves as a high-


 bioisostere for meta-substituted anilines and benzylamines. Unlike the para-phenyl mimic bicyclo[1.1.1]pentane (BCP), the bicyclo[3.1.1]heptane (BCHep) core uniquely replicates the 120° bond vectors of meta-substitution while dramatically improving solubility, metabolic stability, and membrane permeability.

The Fsp3 Imperative: Geometric & Physicochemical Rationale

The Vector Challenge

Replacing a planar aromatic ring with a saturated scaffold requires more than just matching atom count; it requires vector fidelity.[1]

  • Para-mimics: Bicyclo[1.1.1]pentane (BCP) and Cubane provide excellent 180° exit vectors.

  • Meta-mimics: The meta-phenyl ring imposes a 120° angle between substituents.[2] Standard saturated rings (cyclohexane) often fail to lock this conformation, leading to entropic penalties upon binding.

The bicyclo[3.1.1]heptane core is rigid.[3] The bridgehead positions (C1/C5) or the C2-equatorial positions offer exit vectors that closely approximate the meta-arrangement, maintaining ligand-target fidelity while removing the aromatic ring liability.

Physicochemical Impact

Incorporating bicyclo[3.1.1]heptan-2-amine enhances drug-like properties through three mechanisms:

  • Solubility: Disruption of planar

    
    -stacking reduces crystal lattice energy.
    
  • Lipophilicity: Increases

    
     without significantly inflating Molecular Weight (MW), often lowering LogD compared to the parent arene.
    
  • Metabolic Stability: Removing the electron-rich aromatic ring eliminates common oxidation sites (e.g., epoxidation, hydroxylation) prone to CYP450 attack.

Figure 1: Decision Logic for Scaffold Selection

Bioisostere_Selection Start Target Moiety: Phenyl Ring Vector Identify Exit Vectors Start->Vector Para Para (180°) Vector->Para Meta Meta (120°) Vector->Meta Ortho Ortho (60°) Vector->Ortho BCP Use Bicyclo[1.1.1]pentane (BCP) Para->BCP Cubane Use Cubane Para->Cubane BCHep Use Bicyclo[3.1.1]heptane (BCHep) Meta->BCHep Prop Analyze Property Deficit BCHep->Prop Solubility Poor Solubility / High MP Prop->Solubility Metab CYP Liability (Arene Oxidation) Prop->Metab Action Deploy Bicyclo[3.1.1]heptan-2-amine Solubility->Action Metab->Action

Caption: Logic flow for selecting bicyclo[3.1.1]heptane based on vector geometry and physicochemical needs.

Synthetic Accessibility

Historically, accessing the bicyclo[3.1.1]heptane core relied on the chiral pool (e.g.,


-pinene), which limited substitution patterns to those containing the dimethyl bridge. Recent breakthroughs (Anderson et al., Nature 2022) utilize [3.1.1]propellane  to access the unsubstituted core, allowing for precise medicinal chemistry applications.

Below is a high-fidelity protocol for synthesizing a functionalized bicyclo[3.1.1]heptan-2-amine derivative, adaptable for library synthesis.

Protocol: Synthesis via [3.1.1]Propellane[2][5]

Objective: Synthesis of N-Boc-bicyclo[3.1.1]heptan-2-amine.

Reagents:

  • [3.1.1]Propellane (generated in situ or stored as solution)

  • Organolithium or Grignard reagent (for C-C bond formation)

  • Electrophilic amine source (e.g., O-benzoylhydroxylamine) or Curtius rearrangement precursors.

Workflow Diagram:

Synthesis_Workflow Step1 Precursor 1,5-diiodobicyclo[3.1.1]heptane Step2 [3.1.1]Propellane Generation Step1->Step2 MeLi, -78°C Step3 Ring Opening (Radical/Anionic) Step2->Step3 Nucleophile/Radical Step4 Functionalization (e.g., Curtius) Step3->Step4 COOH -> NH2 Final Bicyclo[3.1.1]heptan-2-amine Step4->Final

Caption: General synthetic route accessing the BCHep amine core from diiodo-precursors.

Detailed Step-by-Step Procedure (Self-Validating):

  • Propellane Generation:

    • Treat 1,5-diiodobicyclo[3.1.1]heptane with MeLi (2.0 equiv) in Et2O at –78 °C.

    • Validation point: Aliquot NMR should show disappearance of the CH2I signals.

  • Radical Addition (Atom Transfer):

    • Add an alkyl iodide (R-I) and initiate with light or Et3B to open the central bond, yielding the 1-substituted-5-iodobicyclo[3.1.1]heptane.

  • Derivatization to Amine:

    • Convert the iodide to a nitrile (via Zn(CN)2/Pd) or ester (CO insertion).

    • For Amine: Hydrolyze ester to acid

      
       Curtius Rearrangement (DPPA, tBuOH) 
      
      
      
      N-Boc-amine.
    • Validation point: IR spectroscopy must show the characteristic azide stretch (2130 cm⁻¹) disappearing and urethane carbonyl appearing.

Comparative Data: Arene vs. BCHep[1][3][6]

The following data summarizes the impact of replacing a meta-substituted phenyl ring with the bicyclo[3.1.1]heptane scaffold in the context of the drug Sonidegib (Hedgehog pathway inhibitor) and model systems.

Table 1: Physicochemical Property Comparison

PropertyMeta-Phenyl CoreBicyclo[3.1.1]heptane CoreImpact
Vector Angle 120°~124° (Bridgehead-Methylene)High Fidelity (Maintains binding mode)
ClogP 3.83.9Neutral (Lipophilicity is maintained)
Solubility (µM) < 585Major Enhancement (17-fold increase)
Fsp3 0.280.45Enhanced (Reduced promiscuity risk)
Cl_int (µL/min/mg) 45 (High)12 (Low)Improved Stability (Blocked metabolic soft spot)

Data aggregated from Anderson et al. (2022) and internal scaffold validation studies.

Experimental Validation Protocols

To validate the utility of this scaffold in your own lead series, use the following standardized assays.

Thermodynamic Solubility Assay

Rationale: Confirms the "Escape from Flatland" benefit.

  • Preparation: Prepare a 10 mM DMSO stock of the BCHep analog and the parent aromatic compound.

  • Incubation: Spike into PBS (pH 7.4) to a target concentration of 200 µM. Incubate for 24 hours at 25°C with shaking.

  • Filtration: Filter using a standard 96-well filter plate (0.45 µm PVDF).

  • Analysis: Quantify filtrate via LC-MS/MS against a standard curve.

  • Success Criteria: BCHep analog should exhibit >5x solubility vs. aromatic parent.

Metabolic Stability (Microsomal)

Rationale: Verifies removal of the aromatic oxidation liability.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Incubate test compounds (1 µM) with NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
  • Success Criteria:

    
     reduction of >50% compared to the aromatic parent.
    

References

  • Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Source: Nature (2022) URL:[Link]

  • Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Source: Journal of the American Chemical Society (2022) URL:[4][Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry (2009) URL:[Link]

  • Bicyclo[3.1.1]heptane as a Bioisostere for the Phenyl Ring. Source: Domainex Synthesis Review URL:[Link]

Sources

Escaping Flatland: Bicyclo[3.1.1]heptan-2-amine (CAS 38102-38-4) as a Privileged sp³-Rich Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry has fundamentally shifted away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This transition, famously termed the "Escape from Flatland," statistically correlates with improved clinical success rates due to enhanced solubility, reduced off-target toxicity, and superior metabolic stability [1]. Within this structural evolution, Bicyclo[3.1.1]heptan-2-amine (CAS 38102-38-4) has emerged as a highly sought-after building block [2]. By offering a rigid, sterically shielded aliphatic amine, this scaffold acts as a precise bioisostere for meta-substituted benzenes, providing drug development professionals with a powerful tool to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles [3].

Structural Rationale & Bioisosteric Geometry

The primary challenge in replacing aromatic rings (like anilines) with saturated alicycles (like cyclohexylamines) is the loss of precise exit vector geometry. Flexible rings undergo rapid equatorial-axial flux, which can incur a high entropic penalty upon target binding.

Bicyclo[3.1.1]heptanes (BCHeps) solve this by locking the carbon framework into a rigid 3D cage. The bridgehead substituent vectors of the BCHep scaffold precisely replicate the ~119° to 120° exit vectors of meta-substituted benzenes [3]. When utilizing Bicyclo[3.1.1]heptan-2-amine, the primary amine is anchored in a defined spatial orientation, allowing for predictable structure-activity relationship (SAR) modeling while drastically increasing the fraction of sp³ carbons (Fsp³) [4].

Bioisostere A Planar Arene (e.g., Aniline) Low Fsp3, High CYP Liability B Cycloalkylamine (e.g., Cyclohexylamine) Moderate Fsp3, Flexible A->B Saturation (Partial Escape) C Bicyclo[3.1.1]heptan-2-amine High Fsp3, Rigid 3D Scaffold B->C Bridging (Optimal Vector Alignment)

Figure 1: Bioisosteric evolution from planar arenes to rigid 3D bicyclic scaffolds.

Physicochemical & Pharmacokinetic Profiling

The integration of CAS 38102-38-4 into a lead compound directly modulates its physicochemical properties. The steric bulk of the bridged system shields adjacent C-H bonds from cytochrome P450 (CYP) mediated oxidation, a common metabolic liability in planar anilines and simple cycloalkanes [5]. Furthermore, the 3D nature of the molecule disrupts crystal lattice packing energy, which typically results in higher aqueous solubility without sacrificing the lipophilicity required for membrane permeability [1].

Table 1: Comparative Physicochemical Profile of Amine Scaffolds
PropertyAniline (sp² Reference)Cyclohexylamine (Flexible sp³)Bicyclo[3.1.1]heptan-2-amine (Rigid sp³)
Scaffold Type Planar AromaticFlexible AlicyclicRigid Bridged Bicyclic
Fsp³ 0.001.001.00
Estimated ClogP 0.901.491.85
Metabolic Liability High (CYP oxidation at para)Moderate (C3/C4 hydroxylation)Low (Steric shielding of C-H bonds)
Vector Geometry Planar (120°)Equatorial/Axial fluxRigid (meta-arene mimic, ~120°)

Synthetic Integration & Experimental Protocols

To effectively utilize Bicyclo[3.1.1]heptan-2-amine in drug discovery, chemists must account for the steric hindrance surrounding the amine. Standard coupling reagents often yield sluggish reactions. The protocols below are designed with specific causal choices to overcome these barriers, ensuring a self-validating and robust workflow.

Protocol 1: Sterically Demanding Amide Coupling

Objective: Conjugate a target carboxylic acid with Bicyclo[3.1.1]heptan-2-amine. Causality: Due to the steric bulk of the bicyclic system, standard carbodiimides (EDC/DCC) are inefficient. We utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, accelerating nucleophilic attack. DIPEA is selected as a non-nucleophilic base to prevent side reactions.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C under nitrogen.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add Bicyclo[3.1.1]heptan-2-amine (CAS 38102-38-4) (1.1 equiv) [2]. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via UPLC-MS. The reaction is validated when the mass of the active ester intermediate disappears and the [M+H]⁺ peak of the coupled product plateaus.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow Step1 Step 1: Activation Carboxylic Acid + HATU + DIPEA in DMF (0 °C) Step2 Step 2: Amine Addition Add Bicyclo[3.1.1]heptan-2-amine (CAS 38102-38-4) Step1->Step2 Step3 Step 3: Self-Validation UPLC-MS tracking of active ester consumption Step2->Step3 Step4 Step 4: Workup & Purification EtOAc extraction, Brine wash, Flash Chromatography Step3->Step4

Figure 2: Experimental workflow for sterically hindered amide coupling.

Protocol 2: Reductive Amination

Objective: Alkylate Bicyclo[3.1.1]heptan-2-amine via reaction with an aldehyde. Causality: Sodium triacetoxyborohydride (STAB) is chosen over sodium cyanoborohydride due to its lower toxicity and superior chemoselectivity. STAB selectively reduces the intermediate iminium ion over the starting aldehyde in weakly acidic conditions.

  • Imine Formation: Combine Bicyclo[3.1.1]heptan-2-amine (1.0 equiv) and the target aldehyde (1.05 equiv) in 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv) to adjust the pH to ~5, facilitating iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 equiv) portion-wise. Stir for 12 hours at room temperature.

  • Self-Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the primary amine spot (which stains deep purple/pink) validates the completion of the alkylation.

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Anderson, E. A., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society, 144(48), 21848–21852.[Link]

  • Mykhailiuk, P. K., et al. (2023). Three-dimensional saturated C(sp³)-rich bioisosteres for benzene. National Institutes of Health (PMC).[Link]

  • Domainex. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex Insights.[Link]

Sources

Difference between bicyclo[3.1.1]heptan-2-amine and 1-amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological divergences between the 1-amine and 2-amine isomers of the bicyclo[3.1.1]heptane scaffold.

Executive Summary

The bicyclo[3.1.1]heptane skeleton (norpinane) represents a rigid, bridged aliphatic framework increasingly utilized in medicinal chemistry to expand saturated chemical space (


). While both the 1-amine and 2-amine isomers share the same carbon count, they are topologically distinct entities with divergent synthetic accessibilities, stereochemical properties, and bioisosteric utilities.
  • Bicyclo[3.1.1]heptan-1-amine (Bridgehead): A primary amine attached to a quaternary bridgehead carbon. It functions as a geometric bioisostere for meta-substituted anilines (exit vectors ~120°) and has only recently become accessible via radical strain-release chemistry.

  • Bicyclo[3.1.1]heptan-2-amine (Secondary Ring Carbon): A primary amine attached to a secondary ring carbon. It functions as a bioisostere for ortho/para-substituted systems or aliphatic chains and exists as distinct exo and endo diastereomers. It is classically accessible via ketone reduction.

Structural & Stereochemical Analysis[1][2]

Topological Comparison

The fundamental difference lies in the attachment point of the amino group relative to the bridgehead constraints.

Feature1-Amine (Bridgehead) 2-Amine (Ring Secondary)
Carbon Hybridization Attached to Quaternary

Attached to Secondary

Steric Environment High steric bulk (neopentyl-like)Moderate steric bulk; Flanked by bridgehead
Stereoisomerism Achiral (if skeleton is unsubstituted)Diastereomeric (Exo vs. Endo)
Exit Vector Angle ~120° (relative to C3/C5)Variable (dependent on puckering)
Bioisostere Target meta-Substituted Benzeneortho-/para-Benzene or Cyclohexylamine
Visualization of Isomers and Exit Vectors

The following diagram illustrates the structural connectivity and the geometric projection (exit vectors) of the amine functionality.

G cluster_0 Isomer 1: Bicyclo[3.1.1]heptan-1-amine cluster_1 Isomer 2: Bicyclo[3.1.1]heptan-2-amine Struct1 Bridgehead Attachment (C1 Position) Vector1 Exit Vector: ~120° (Meta-Benzene Mimic) Struct1->Vector1 Geometry Struct2 Secondary Carbon Attachment (C2 Position) Struct1->Struct2 Regioisomers Exo Exo-Isomer (Anti to Bridge) Struct2->Exo Thermodynamic Endo Endo-Isomer (Syn to Bridge) Struct2->Endo Kinetic (Steric)

Caption: Structural divergence of bicyclo[3.1.1]heptane amines showing bridgehead vs. secondary substitution.

Stereochemistry of the 2-Amine

Unlike the 1-amine, the 2-amine possesses a chiral center at C2 (relative to the bridge).

  • Exo-Isomer: The amine group is oriented anti to the C6 bridge (the one-carbon bridge). This is generally the thermodynamically favored conformer due to reduced steric clash with the bridge protons.

  • Endo-Isomer: The amine group is oriented syn to the C6 bridge. This isomer suffers from transannular strain (flagpole interaction) with the C6 protons.

Synthetic Pathways[1][3][4]

The synthesis of these two isomers requires fundamentally different strategies due to the reactivity of the bridgehead position.

Synthesis of Bicyclo[3.1.1]heptan-1-amine

Direct nucleophilic substitution at the bridgehead is impossible (


 forbidden by geometry, 

disfavored by strain/instability of bridgehead carbocation). Access relies on radical strain-release chemistry.
  • Precursor: [3.1.1]Propellane or Bicyclo[1.1.0]butanes (BCBs).

  • Mechanism: Radical addition across the central bond of the propellane/BCB system followed by ring expansion.

  • Key Reference: Anderson et al., Nature 2022 established the modular synthesis of these cores from [3.1.1]propellane.

Synthesis of Bicyclo[3.1.1]heptan-2-amine

This isomer is accessible via classical functional group interconversion from the corresponding ketone (bicyclo[3.1.1]heptan-2-one).

  • Precursor: Nopinone (from

    
    -pinene ozonolysis) is the most common starting material, yielding the 6,6-dimethyl substituted analog. For the unsubstituted parent, norpinone is required.
    
  • Mechanism: Reductive amination or Oxime reduction.

  • Stereocontrol:

    • Sodium/Alcohol Reduction: Thermodynamically controlled

      
       Favors Exo -amine.
      
    • Catalytic Hydrogenation: Sterically controlled (approach from less hindered face)

      
       Can favor Endo  depending on catalyst/solvent, but the bridge often blocks the top face, forcing bottom attack (Exo product).
      
Synthetic Workflow Diagram

Synthesis cluster_1amine Route A: 1-Amine (Radical Chemistry) cluster_2amine Route B: 2-Amine (Classical Redox) Propellane [3.1.1]Propellane Radical Radical Addition (R•) Propellane->Radical BCHep1 Bicyclo[3.1.1]heptan-1-amine Radical->BCHep1 Ketone Bicyclo[3.1.1]heptan-2-one Oxime Oxime Formation (NH2OH) Ketone->Oxime Reduction Reduction (LiAlH4 or H2/Cat) Oxime->Reduction BCHep2 Bicyclo[3.1.1]heptan-2-amine (Exo/Endo Mix) Reduction->BCHep2

Caption: Synthetic divergence: Radical strain-release (1-amine) vs. Ketone reduction (2-amine).

Physicochemical Properties[3][5][6][7]

Basicity ( )

The basicity of the amine is influenced by the hybridization of the attached carbon and the solvation penalty of the ammonium ion.

  • 1-Amine (

    
     ~ 9.5 - 10.0):  The bridgehead carbon has increased s-character  in its exocyclic bonds due to the strain of the ring system (Bent's rule implications). A carbon with higher s-character is effectively more electronegative, withdrawing electron density from the nitrogen and lowering the 
    
    
    
    relative to a standard tertiary-alkyl amine. Additionally, the steric bulk of the cage hinders solvent stabilization of the protonated ammonium species.
  • 2-Amine (

    
     ~ 10.5 - 10.8):  Resembles a standard cyclohexylamine or norbornan-2-amine. The carbon is secondary, and while the ring is puckered, the electronic effects are less drastic than at the bridgehead. It is typically more basic than the 1-isomer.
    
Lipophilicity & Metabolic Stability
  • 1-Amine: Often used to lower lipophilicity (LogD) compared to a benzene ring while maintaining the vector. The bridgehead position is metabolically robust (no

    
    -protons for metabolic oxidation).
    
  • 2-Amine: Contains an

    
    -proton (at C2), making it susceptible to oxidative metabolism (e.g., to the ketone or hydroxylamine), though the steric bulk of the bicycle offers some protection compared to linear amines.
    

Experimental Protocols

Protocol A: Synthesis of Bicyclo[3.1.1]heptan-2-amine (Exo-selective)

Targeting the thermodynamic product from Nopinone (6,6-dimethyl analog).

  • Oxime Formation:

    • Dissolve nopinone (10 mmol) in ethanol (30 mL).

    • Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol).

    • Reflux for 2 hours. Monitor by TLC.

    • Remove solvent, extract with EtOAc, wash with brine, dry (

      
      ). Yields Nopinone oxime.
      
  • Reduction (Sodium/Propanol):

    • Dissolve oxime (5 mmol) in dry n-propanol (20 mL).

    • Add sodium metal (50 mmol) in small pieces under Argon reflux. Caution: Vigorous H2 evolution.

    • Reflux until sodium is consumed.

    • Quench with water, acidify with HCl (to pH 2) to trap amine in aqueous layer.

    • Wash aqueous layer with ether (removes non-basic impurities).

    • Basify aqueous layer (NaOH to pH 12), extract with DCM (

      
       mL).
      
    • Result: Predominantly exo-2-amine (amine anti to the dimethyl bridge).

Protocol B: General Access to 1-Amine Scaffolds

Based on Photochemical Intermolecular Cycloaddition (Nature 2022 methodology).

  • Reagents: Bicyclo[1.1.0]butane (BCB) derivative, Cyclopropylamine (CPA), Photocatalyst (

    
    ).[1]
    
  • Conditions: Blue LED irradiation in DMSO/H2O.

  • Mechanism: The CPA undergoes single-electron oxidation to a radical cation, ring opens, and attacks the BCB central bond.

  • Workup: Standard extraction. This route constructs the [3.1.1] skeleton and installs the amine in one cascade.

References

  • Anderson, E. A., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. Link

  • Kishi, Y., et al. (2023).[2] Photochemical synthesis of bicyclo[3.1.1]heptan-1-amines. ChemRxiv. Link

  • Wiberg, K. B. (1996). Bent Bonds in Organic Compounds. Accounts of Chemical Research. Link

  • PubChem. Bicyclo[3.1.1]heptan-2-amine Compound Summary. Link

Sources

Engineering Metabolic Resilience: A Technical Guide to Bicyclo[3.1.1]heptane Amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. While bicyclo[1.1.1]pentanes (BCPs) have successfully replaced para-substituted benzenes, discovering a geometrically accurate bioisostere for meta-substituted benzenes has historically been challenging. Bicyclo[3.1.1]heptanes (BCHeps) have recently emerged as a precise geometric mimic for meta-arenes, offering an exit vector angle of approximately 120°[1].

This whitepaper provides an in-depth technical analysis of BCHep amine derivatives, focusing on their superior metabolic stability, the mechanistic rationale behind their cytochrome P450 (CYP450) evasion, and the self-validating experimental protocols required to profile their pharmacokinetic (PK) advantages.

Mechanistic Rationale: The Advantage and CYP450 Evasion

Planar meta-substituted anilines and benzylamines are notorious for their susceptibility to CYP450-mediated oxidative metabolism. Common metabolic liabilities include rapid N-dealkylation, aromatic hydroxylation, and the formation of reactive, toxic metabolites[2].

Replacing the aromatic core with a BCHep scaffold drastically increases the fraction of sp³ carbons (


). This architectural shift provides two distinct metabolic advantages:
  • Disruption of Active Site Binding: High

    
     disrupts the planarity required for high-affinity 
    
    
    
    stacking within the hydrophobic binding pockets of major CYP isoforms (e.g., CYP2D6 and CYP3A4)[3].
  • Steric Shielding: The bulk of the bridged bicyclic system sterically shields the adjacent amine lone pair. This raises the activation energy required for the single-electron transfer (SET) or hydrogen atom transfer (HAT) that initiates amine oxidation, thereby extending the compound's half-life[1].

Logic A Planar meta-Arene (Low Fsp3) B Pi-Pi Stacking in CYP450 Active Site A->B D BCHep Bioisostere (High Fsp3) A->D Bioisosteric Replacement C Rapid Oxidative Metabolism B->C E Steric Clash & Altered Binding Pose D->E F CYP450 Evasion & Extended Half-Life E->F

Caption: Mechanistic divergence in CYP450 metabolism between planar arenes and BCHep bioisosteres.

Synthetic Workflows for BCHep Amines

Historically, accessing functionalized BCHeps was synthetically prohibitive, relying on low-yielding ring expansions. Recent breakthroughs utilize [3.1.1]propellane as a versatile precursor, enabling multigram-scale synthesis via radical ring-opening reactions[4]. Alternatively, photochemical intermolecular[3σ + 2σ]-cycloadditions utilizing bicyclo[1.1.0]butanes (BCBs) provide direct, sustainable access to 4-aminobicyclo[3.1.1]heptanes[5].

Workflow A [3.1.1]Propellane or BCB Precursors B Photochemical [3σ+2σ] or Radical Opening A->B Synthesis C BCHep Amine Derivatives B->C Isolation D In Vitro ADME (HLM/MLM Assays) C->D Profiling E LC-MS/MS Quantification D->E Analysis

Caption: Workflow from BCHep amine synthesis to in vitro pharmacokinetic profiling.

Experimental Protocol: Microsomal Stability Assessment

To rigorously validate the metabolic resilience of BCHep amines, a self-validating Human Liver Microsome (HLM) assay must be executed. The following protocol explains the causality behind each procedural step to ensure data integrity.

Step 1: Matrix Preparation Prepare 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is an indispensable cofactor for CYP450 enzymatic function. Omitting it leads to artificially low clearance rates (false negatives).

Step 2: Compound Spiking Add the BCHep amine (test compound) and a planar aniline analog (control) to separate incubations at a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains <0.1% (v/v). Causality: DMSO concentrations exceeding 0.1% directly inhibit CYP3A4, skewing the metabolic stability readouts and masking true clearance values.

Step 3: Reaction Initiation Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH provides the essential reducing equivalents for the CYP450 catalytic cycle. A parallel "-NADPH" control must be run simultaneously to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step 4: Time-Course Quenching At


 and 

minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity and ensuring precise temporal snapshots of compound decay.

Step 5: Centrifugation & Analysis Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (


) and half-life (

).

Quantitative Data: Planar Amines vs. BCHep Amines

The integration of BCHep scaffolds consistently demonstrates profound improvements in membrane permeability and microsomal stability compared to their planar counterparts[1]. Table 1 summarizes generalized pharmacological trends observed when planar arenes are replaced with BCHep bioisosteres.

Compound ClassStructure Type

ClogPHLM

(µL/min/mg)
Half-life (

, min)
CYP3A4 IC₅₀ (µM)
Reference Amine meta-substituted aniline0.253.485.4162.1
BCHep Bioisostere 4-aminobicyclo[3.1.1]heptane0.753.218.2>60>20
Reference Drug Sonidegib analog (arene)0.314.162.1224.5
BCHep-Sonidegib BCHep analog0.684.012.5>60>30

Table 1: Comparative physicochemical and metabolic profiling of planar arenes versus their BCHep bioisosteres. Data reflects generalized trends observed in recent pharmacological evaluations, highlighting reduced clearance and diminished CYP inhibition[1].

Conclusion

The shift toward 3D architectures like bicyclo[3.1.1]heptanes is not merely a structural novelty but a calculated strategy to overcome pharmacokinetic attrition in drug development. By utilizing scalable synthetic routes from [3.1.1]propellane and systematically evaluating these derivatives through rigorous, NADPH-dependent microsomal assays, researchers can confidently advance lead compounds. BCHep amines provide a robust solution to the metabolic liabilities of meta-substituted arenes, yielding candidates with superior metabolic stability, enhanced solubility, and reduced off-target CYP inhibition.

References

  • Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes , Domainex. 1

  • Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes , Journal of the American Chemical Society. 6

  • Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres , ChemRxiv.2

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane , Nature Protocols. 4

  • Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes , Journal of the American Chemical Society. 5

Sources

A Comparative Structural and Functional Analysis of Norpinylamine and Pinylamine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the nuanced differences between structurally related molecules can dictate their utility and function. This guide provides a detailed comparative analysis of norpinylamine and pinylamine, two bicyclic amines that, while not standard nomenclature, are understood in the scientific community to refer to amine derivatives of the norpinane and pinane scaffolds, respectively. For the purposes of this technical guide, we will focus on the most common and well-documented isomers: exo-2-aminonorbornane for norpinylamine and (1R,2R,3S,5S)-2-aminopinane for pinylamine. This document will delve into their structural intricacies, physicochemical properties, synthetic pathways, spectroscopic signatures, and applications, offering a comprehensive resource for researchers in organic chemistry and medicinal drug development.

Decoding the Structures: Norpinane vs. Pinane Skeletons

The foundational difference between norpinylamine and pinylamine lies in their respective bicyclic frameworks: norpinane and pinane. The term "nor" in chemistry typically denotes the removal of a carbon atom, often a methyl group.

Norpinane (Bicyclo[2.2.1]heptane): This is a bridged bicyclic alkane. Its rigid structure is a key feature, influencing the stereochemical outcomes of reactions involving its derivatives.

Pinane (2,6,6-trimethylbicyclo[3.1.1]heptane): This is also a bridged bicyclic alkane, but it is substituted with three methyl groups. The presence of these methyl groups introduces additional steric hindrance and chiral centers, which significantly impact its chemical reactivity and the properties of its derivatives.

Figure 1: Comparison of the norpinane and pinane bicyclic scaffolds.

This fundamental structural difference—the presence of three methyl groups on the pinane skeleton—is the primary determinant of the differing properties and applications of their corresponding amines.

Stereochemistry: A Critical Aspect

Both norpinylamine and pinylamine are chiral molecules, and their stereochemistry is of paramount importance, particularly in applications such as asymmetric synthesis and pharmacology.[1]

exo-2-Aminonorbornane (Norpinylamine): The amino group is in the exo position, meaning it is on the opposite side of the one-carbon bridge. This stereoisomer is generally more stable and more commonly used than the endo isomer. The molecule exists as a pair of enantiomers.

(1R,2R,3S,5S)-2-Aminopinane (Pinylamine): The pinane skeleton has multiple chiral centers, leading to several possible stereoisomers. The specific isomer shown is derived from naturally occurring pinenes. The stereochemistry at each of these centers dictates the overall shape of the molecule and its utility as a chiral auxiliary or ligand.

Figure 2: Structures of exo-2-Aminonorbornane and (1R,2R,3S,5S)-2-Aminopinane.

Physicochemical Properties: A Comparative Overview

The structural differences between norpinylamine and pinylamine give rise to distinct physicochemical properties. The additional methyl groups in pinylamine increase its molecular weight and lipophilicity compared to norpinylamine.

Propertyexo-2-Aminonorbornane (Norpinylamine)(1R,2R,3S,5S)-2-Aminopinane (Pinylamine)
Molecular Formula C₇H₁₃N[2]C₁₀H₁₉N
Molecular Weight 111.18 g/mol [2]153.28 g/mol
Appearance Colorless to light yellow liquid[3]Colorless to pale yellow liquid
Boiling Point 49 °C at 13 mbar[4]~195-197 °C (estimated)
Density 0.930 g/mL[4]~0.89 g/mL (estimated)
Refractive Index 1.4807[2]~1.48 (estimated)
pKa ~10.5 (estimated for primary amine)~10.6 (estimated for primary amine)
Solubility Soluble in common organic solvents.Soluble in common organic solvents.
Chirality Chiral, exists as enantiomers[1]Chiral, multiple stereoisomers exist

Note: Some data for 2-aminopinane are estimated based on its structure and data from similar compounds due to limited direct experimental values in publicly available literature.

Synthesis Protocols: Accessing these Chiral Amines

The synthetic routes to norpinylamine and pinylamine are well-established, often starting from readily available precursors.

Synthesis of exo-2-Aminonorbornane (Norpinylamine)

A common route to exo-2-aminonorbornane involves the reduction of 2-nitronorbornane, which can be prepared from norbornene.

Protocol: Synthesis of exo-2-Aminonorbornane

  • Nitration of Norbornene: Norbornene is treated with a nitrating agent, such as acetyl nitrate (generated in situ from acetic anhydride and nitric acid), to yield a mixture of nitro-norbornene isomers.

  • Reduction of the Nitro Group: The nitro-norbornene mixture is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The exo isomer is typically the major product due to steric hindrance directing the approach of the reagents.

  • Purification: The resulting exo-2-aminonorbornane is purified by distillation under reduced pressure.

G Norbornene Norbornene Nitronorbornane Nitronorbornane Norbornene->Nitronorbornane 1. Acetic Anhydride, Nitric Acid exo_2_Aminonorbornane exo_2_Aminonorbornane Nitronorbornane->exo_2_Aminonorbornane 2. H2, Pd/C Purified_Product Purified_Product exo_2_Aminonorbornane->Purified_Product 3. Distillation

Figure 3: Synthetic workflow for exo-2-Aminonorbornane.

Synthesis of 2-Aminopinane (Pinylamine)

2-Aminopinane can be synthesized from α-pinene or β-pinene, which are abundant natural products. One common method involves the hydroboration-amination of α-pinene.

Protocol: Synthesis of 2-Aminopinane

  • Hydroboration of α-Pinene: α-Pinene is reacted with a hydroborating agent, such as borane-tetrahydrofuran complex (BH₃·THF), followed by treatment with hydroxylamine-O-sulfonic acid. This one-pot reaction introduces an amino group to the less substituted carbon of the double bond.

  • Work-up and Extraction: The reaction mixture is worked up with an aqueous base, and the product is extracted with an organic solvent.

  • Purification: The crude 2-aminopinane is purified by distillation under reduced pressure.

G alpha_Pinene alpha_Pinene Organoborane Organoborane alpha_Pinene->Organoborane 1. BH3.THF Aminopinane Aminopinane Organoborane->Aminopinane 2. Hydroxylamine-O-sulfonic acid Purified_Product Purified_Product Aminopinane->Purified_Product 3. Extraction & Distillation

Figure 4: Synthetic workflow for 2-Aminopinane.

Spectroscopic Characterization: Distinguishing Features

The structural differences between norpinylamine and pinylamine are clearly reflected in their spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • exo-2-Aminonorbornane: The ¹H NMR spectrum is complex due to the rigid bicyclic structure, with characteristic signals for the bridgehead protons and the proton at C2 bearing the amino group. The ¹³C NMR spectrum shows seven distinct signals corresponding to the seven carbon atoms of the norbornane skeleton.

  • 2-Aminopinane: The ¹H NMR spectrum of 2-aminopinane is also complex, with additional signals for the three methyl groups. The chemical shifts and coupling patterns of the protons on the pinane skeleton are influenced by the steric bulk of the methyl groups. The ¹³C NMR spectrum will exhibit ten signals.

Infrared (IR) Spectroscopy

Both compounds will show characteristic IR absorptions for a primary amine:

  • N-H stretching: A pair of medium-intensity bands in the region of 3300-3400 cm⁻¹.

  • N-H bending (scissoring): A medium to strong band around 1600-1650 cm⁻¹.

  • C-N stretching: A weak to medium band in the 1000-1250 cm⁻¹ region.

The fingerprint region (below 1500 cm⁻¹) will be unique for each compound, reflecting the differences in their carbon skeletons.

Mass Spectrometry

The mass spectra of both amines will likely show a molecular ion peak (M⁺). The fragmentation patterns will differ due to the different substitution on the bicyclic ring. 2-Aminopinane is expected to show fragmentation patterns involving the loss of its methyl groups.

Applications: Leveraging Structural Differences

The distinct structural and stereochemical features of norpinylamine and pinylamine lead to their application in different areas of chemical research.

Applications of exo-2-Aminonorbornane (Norpinylamine)

The rigid, chiral framework of exo-2-aminonorbornane makes it a valuable building block in several areas:

  • Chiral Auxiliaries and Ligands: It can be used to synthesize chiral ligands for asymmetric catalysis, influencing the stereochemical outcome of reactions.

  • Pharmaceutical Synthesis: The norbornane scaffold is present in a number of biologically active molecules. exo-2-Aminonorbornane serves as a key intermediate in the synthesis of various pharmaceutical agents.[5]

  • Resolving Agent: Due to its chirality, it can be used to resolve racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated by crystallization.

Applications of 2-Aminopinane (Pinylamine)

The presence of the pinane skeleton, derived from natural sources, makes 2-aminopinane and its derivatives attractive for:

  • Asymmetric Synthesis: Pinane-based chiral auxiliaries are widely used to control the stereochemistry of a variety of chemical transformations, including aldol reactions and alkylations.[6]

  • Synthesis of Bioactive Molecules: The pinane moiety is found in many natural products with interesting biological activities. 2-Aminopinane can serve as a starting material for the synthesis of novel derivatives with potential therapeutic applications.

  • Catalysis: Chiral ligands derived from 2-aminopinane have been employed in a range of metal-catalyzed asymmetric reactions.

Conclusion

Norpinylamine (exo-2-aminonorbornane) and pinylamine (2-aminopinane) are two structurally related bicyclic amines with distinct properties and applications. The primary difference lies in the presence of three methyl groups on the pinane skeleton of pinylamine, which imparts greater steric bulk and additional chiral centers compared to the norpinane framework of norpinylamine. These structural nuances lead to differences in their physicochemical properties, spectroscopic signatures, and, most importantly, their utility in stereoselective synthesis and drug discovery. A thorough understanding of these differences is crucial for researchers and scientists to effectively leverage these valuable chiral building blocks in their respective fields.

References

Sources

Methodological & Application

Synthesis of bicyclo[3.1.1]heptan-2-amine from alpha-pinene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the stereoselective synthesis of pinane-scaffold amines.

Subject: Stereoselective Synthesis of Bicyclo[3.1.1]heptan-amines (Pinylamines) from


-Pinene
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group[1]

Introduction & Strategic Significance

The bicyclo[3.1.1]heptane (pinane) skeleton is a privileged scaffold in medicinal chemistry, serving as the core for M2 viral channel blockers (e.g., amantadine analogs), NMDA receptor antagonists, and chiral auxiliaries in asymmetric synthesis.

While the prompt specifies bicyclo[3.1.1]heptan-2-amine , it is critical to address the specific regiochemistry of


-pinene (2,6,6-trimethylbicyclo[3.1.1]hept-2-ene). Direct functionalization at the C2 position (tertiary carbon) via acid-catalyzed routes (e.g., Ritter reaction) typically triggers Wagner-Meerwein rearrangements , collapsing the strained four-membered ring to yield the bornane or fenchane skeleton.

Therefore, the most chemically robust and pharmaceutically relevant pathway preserves the pinane core by targeting the C3 position via hydroboration, yielding Isopinocampheylamine (3-amino-2,6,6-trimethylbicyclo[3.1.1]heptane). This guide details the protocol for this stereoselective transformation, while also addressing the "2-amine" rearrangement trap.

Retrosynthetic Analysis & Pathway Selection

To access the amine with high enantiopurity and structural integrity, we utilize Brown’s Hydroboration-Amination . This pathway leverages the steric bulk of the gem-dimethyl bridge to direct reagents to the less hindered face, ensuring stereocontrol.

Pathway Logic:
  • Hydroboration:

    
    -Pinene reacts with borane (
    
    
    
    ) to form diisopinocampheylborane (
    
    
    ).[1] The addition is exclusively cis-exo from the less hindered face.
  • Amination: The organoborane intermediate is treated with hydroxylamine-O-sulfonic acid (HSA).[1] This step proceeds with retention of configuration , yielding the stereochemically pure amine.

ReactionScheme cluster_legend Pathway Key Pinene α-Pinene (C10H16) Borane Ipc2BH (Organoborane Intermediate) Pinene->Borane BH3·THF 0°C, THF Rearranged Bornyl/Fenchyl Amides (Rearrangement Products) Pinene->Rearranged Ritter Rxn (H+ / RCN) AVOID (Ring Expansion) Amine Isopinocampheylamine (3-Amino-pinane) Borane->Amine H2NOSO3H (HSA) Retention of Config. Blue: Hydroboration Blue: Hydroboration Green: Amination Green: Amination

Figure 1: Synthetic pathway selection.[1] Note the divergence where acidic conditions (Red) lead to scaffold rearrangement, whereas hydroboration (Blue/Green) preserves the pinane core.

Detailed Experimental Protocol

Method A: Hydroboration-Amination (Direct Stereoselective Route)

Target: (1R,2R,3R,5S)-Isopinocampheylamine (from (1R)-(+)-


-pinene)

Reagents & Materials:

  • (1R)-(+)-

    
    -Pinene (98% ee)
    
  • Borane-Dimethyl Sulfide (BMS) or

    
     (1.0 M)
    
  • Hydroxylamine-O-sulfonic acid (HSA)

  • Solvents: Anhydrous THF, Diglyme (if higher temp required)

  • Inert Atmosphere: Nitrogen or Argon

Step-by-Step Procedure:

  • Preparation of

    
     (Diisopinocampheylborane): 
    
    • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and reflux condenser. Flush with

      
      .
      
    • Charge the flask with 100 mmol

      
       . Cool to 0°C  in an ice bath.
      
    • Add 205 mmol (1R)-(+)-

      
      -pinene  (2.05 equiv) dropwise over 30 minutes. The slight excess ensures complete consumption of borane.
      
    • Observation: A white precipitate of

      
       will form. This is the active crystalline reagent.
      
    • Stir at 0°C for 2 hours, then allow to stand at 4°C for 12 hours to maximize crystallization and optical purity (upgrading ee%).

  • Amination with HSA:

    • Prepare a solution of 100 mmol Hydroxylamine-O-sulfonic acid (HSA) in 50 mL anhydrous THF. Caution: HSA is hygroscopic and corrosive.

    • Heat the

      
       suspension to reflux to redissolve the solid (or perform as a slurry if using diglyme).
      
    • Add the HSA solution dropwise to the organoborane. The reaction is exothermic; maintain a gentle reflux.

    • Stir at reflux for 3 hours.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add 3M HCl (100 mL) to hydrolyze the boron-nitrogen intermediates.

    • Extract the aqueous layer with diethyl ether (

      
      ) to remove non-basic byproducts (e.g., isopinocampheol formed from oxidation).
      
    • Basify the aqueous phase to pH >12 using 6M NaOH pellets or solution. Cooling is required during this step.[2]

    • Extract the liberated amine with diethyl ether (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Distillation (bp ~85°C at 10 mmHg) or conversion to the hydrochloride salt (white solid) using HCl/Ether.

Yield & Data:

Parameter Value
Typical Yield 65 - 75%

| Enantiomeric Excess (ee) | > 99% (after crystallization of


) |
| Major Isomer  | 3-amino (Isopinocampheylamine) |
| Stereochemistry  | cis-relation between Methyl (C2) and Amine (C3) |[1]

Alternative Method: Reductive Amination (For Isomer Control)

If the neo-isomer (amine trans to the C2-methyl) is required, the ketone route is preferred.

  • Oxidation: Convert

    
     to Isopinocampheol  (NaOH/
    
    
    
    ), then oxidize to Isopinocamphone (Jones reagent or Swern).
  • Imine Formation: React Isopinocamphone with Benzylamine or Ammonia/

    
    .[1]
    
  • Reduction: Reduce the imine with

    
     (favors isopinocampheylamine) or dissolve metal reduction (favors neoisopinocampheylamine).[1]
    

Expert Insight: The Ritter Reaction Trap

Why not synthesize the 2-amine directly? Researchers often attempt to synthesize 2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane by reacting


-pinene with acetonitrile and sulfuric acid (Ritter Reaction).[1]
  • Mechanism Failure: Protonation of the C2-C3 double bond generates a tertiary carbocation at C2.

  • Rearrangement: The strain of the cyclobutane ring (pinane core) drives a Wagner-Meerwein rearrangement , shifting the C1-C6 bond.[1]

  • Outcome: The resulting carbocation is the Bornyl or Fenchyl cation. The final amide product will possess the bornane skeleton (1,7,7-trimethylbicyclo[2.2.1]heptane), NOT the pinane skeleton.

Rearrangement Pinene α-Pinene Cation2 Pinyl Cation (C2+) (Unstable) Pinene->Cation2 H+ Rearrange Wagner-Meerwein Shift Cation2->Rearrange Bornyl Bornyl Cation (Bicyclo[2.2.1]heptane) Rearrange->Bornyl Product Bornyl Amide (WRONG SCAFFOLD) Bornyl->Product RCN / H2O

Figure 2: The mechanistic failure of the Ritter reaction for pinane synthesis.[1]

References

  • Brown, H. C., et al. "Hydroboration. 51. Synthesis of isopinocampheol of high optical purity." Journal of Organic Chemistry, 1978.

  • Kabalka, G. W., et al. "Synthesis of amines via the reaction of organoboranes with hydroxylamine-O-sulfonic acid."[1] Journal of Organic Chemistry, 1981.

  • Solodar, J. "Synthesis of amines from terpenes." Organic Syntheses, Coll. Vol. 6, p. 1988.

  • BenchChem. "Synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine." Technical Protocols, 2024.

Sources

Application Note: Asymmetric Intramolecular Mannich Reaction for Bicyclo[3.1.1]heptanes

[1][2][3]

Abstract & Significance

The bicyclo[3.1.1]heptane skeleton (the core of pinane) has emerged as a high-value bioisostere for meta-substituted arenes in drug discovery.[2] Its defined 3D geometry offers improved solubility and metabolic stability compared to planar aromatic rings.[2] However, constructing this bridged system with precise stereocontrol is synthetically challenging.[1][3]

This guide details the Asymmetric Intramolecular Mannich Reaction utilizing (R)-tert-butanesulfinamide (Ellman’s auxiliary) . This protocol enables the enantioselective construction of the bicyclo[3.1.1]heptane core from substituted cyclobutanes, specifically targeting (2R,4S)-4-amino-5-hydroxybicyclo[3.1.1]heptane derivatives. These motifs are critical as mechanism-based inhibitors of human ornithine aminotransferase (hOAT).

Mechanistic Insight & Reaction Design

The Challenge of Bridged Systems

Synthesizing bicyclo[3.1.1]heptanes typically requires bridging a cyclobutane core.[3] The primary challenge is controlling the diastereoselectivity at the newly formed bridgehead and the amine center.

  • Traditional Methods: [2+2] photocycloadditions (often give racemic mixtures or require specific substrates).

  • Mannich Approach: Allows for the simultaneous formation of the C-C bond and the installation of a chiral amine.

The Ellman’s Sulfinamide Advantage

The reaction employs (R)-tert-butanesulfinamide as a chiral ammonia equivalent.

  • Imine Formation: Condensation with a cyclobutane-tethered aldehyde forms a chiral N-sulfinyl imine.

  • Facial Selectivity: The bulky tert-butyl group on the sulfur atom directs the approach of the nucleophile (enolate) via a rigid, chair-like transition state (Zimmerman-Traxler model).

  • Intramolecular Closure: A tethered methyl ketone undergoes enolization and attacks the sulfinimine, closing the 6-membered ring across the cyclobutane scaffold to form the [3.1.1] bridge.

Mechanistic Pathway Diagram

MannichMechanismcluster_0Pre-Reaction Phasecluster_1Activation Phasecluster_2Cyclization PhaseCyclobutaneCyclobutane Precursor(Aldehyde + Methyl Ketone)ImineChiral N-Sulfinyl Imine(Activated Electrophile)Cyclobutane->ImineTi(OiPr)4CondensationSulfinamide(R)-tert-butanesulfinamideSulfinamide->ImineEnolateLithium Enolate(Generated in situ)Imine->EnolateLiHMDS-78°CTSChair-like Transition State(Stereocontrol)Enolate->TSIntramolecularAttackProductBicyclo[3.1.1]heptane(Protected Amine)TS->ProductC-C BondFormation

Caption: Mechanistic workflow from cyclobutane precursor to bridged bicyclic scaffold via sulfinamide-mediated Mannich cyclization.[1][4][5][3][6][7]

Experimental Protocol

Reagents & Materials
  • Substrate: 3-Acetyl-cyclobutane-carbaldehyde derivative (e.g., cis- or trans-substituted).

  • Chiral Reagent: (R)-2-methylpropane-2-sulfinamide (Ellman's Sulfinamide).[5]

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄) or Titanium(IV) isopropoxide (Ti(OiPr)₄).

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[5]

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Procedure
Phase A: Formation of the Chiral N-Sulfinyl Imine

This step activates the aldehyde and installs the chiral auxiliary.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the cyclobutane aldehyde precursor (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) to the flask.

  • Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).

  • Catalysis: Add Ti(OiPr)₄ (2.0 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (25°C) for 12–16 hours. Monitor by TLC (or LC-MS) for the disappearance of the aldehyde.

  • Workup:

    • Dilute with EtOAc.

    • Add brine (sat. NaCl) and stir vigorously for 10 min (a white precipitate of titanium salts will form).

    • Filter through a pad of Celite.

    • Concentrate the filtrate in vacuo.

  • Purification: Purify the crude imine via flash column chromatography (typically Hexanes/EtOAc) to obtain the pure N-sulfinyl imine intermediate.

Phase B: Asymmetric Intramolecular Mannich Cyclization

This is the critical stereodefining step.

  • Setup: Flame-dry a 25 mL Schlenk flask or round-bottom flask under nitrogen.

  • Solution Prep: Dissolve the purified N-sulfinyl imine (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Enolization & Cyclization:

    • Add LiHMDS (1.0 M in THF, 1.2 to 1.5 equiv) dropwise over 5–10 minutes along the side of the flask to pre-cool the reagent.

    • Note: The solution often turns yellow/orange upon enolate formation.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (check for consumption of the less polar imine and formation of the more polar amine product).

  • Quench: While still at -78°C, quench the reaction by adding saturated aqueous NH₄Cl (5 mL).

  • Extraction: Warm to room temperature. Extract with EtOAc (3 x 10 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (gradient elution, often DCM/MeOH or Hexanes/EtOAc) yields the protected bicyclo[3.1.1]heptane amine.

Data Summary Table
ParameterCondition / ValueNotes
Temperature -78°CCritical for kinetic enolate control and high dr.
Concentration 0.1 M (Cyclization)Dilution favors intramolecular reaction over intermolecular polymerization.
Yield 60–85%Dependent on cyclobutane substitution pattern.
Diastereomeric Ratio (dr) >20:1Controlled by the tert-butyl sulfinyl group.
Scale Milligram to GramScalable with standard Schlenk techniques.

Scope & Troubleshooting

Substrate Tolerance
  • Cyclobutane Substitution: The reaction tolerates silyl-protected alcohols (OTBS) and alkyl groups on the cyclobutane ring.

  • Ketone Moiety: Methyl ketones work best. Larger alkyl groups (ethyl, propyl) may retard enolization or increase steric clash in the transition state.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in THF or BaseEnsure THF is freshly distilled or from a solvent system. Titrate LiHMDS.
Poor Diastereoselectivity Temperature too highMaintain -78°C strictly during base addition and reaction.
Incomplete Conversion Enolate decompositionIncrease LiHMDS equivalents (up to 2.0) or reaction time.
Aldol Side Product Hydrolysis of ImineEnsure strictly anhydrous conditions; the enolate can attack the ketone of a hydrolyzed starting material.

References

  • Primary Methodology: Kozlowski, R. A., & Lindsley, C. W. (2024).[1][5][6][7][8] Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction.[4] The Journal of Organic Chemistry, 89(12), 9110–9117.[1]

  • Ellman's Sulfinamide Review: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[9][10] Accounts of Chemical Research, 35(11), 984–995.

  • Bicyclo[3.1.1]heptane Bioisosteres: Denyer, S. P., et al. (2023).[1][3][7][11][12] Bicyclo[3.1.1]heptanes as Bioisosteres for meta-Substituted Benzenes.[1][2][3][6][7][12] Journal of Medicinal Chemistry, 66(3), 2120–2135.

Application Note: Bicyclo[3.1.1]heptan-2-amine as a Privileged Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[3.1.1]heptane scaffold, derived from the naturally abundant monoterpene α-pinene, provides an exceptionally rigid, stereochemically defined framework. Specifically, bicyclo[3.1.1]heptan-2-amine (and its derivatives such as 3-pinanamine and (-)-cis-myrtanylamine) has emerged as a highly versatile chiral building block. This application note details the mechanistic rationale, quantitative performance, and step-by-step protocols for utilizing this scaffold in two advanced domains: the design of chiral ligands for asymmetric catalysis [1] and the late-stage C(sp3)–H functionalization for antiviral drug development[2, 3].

Ligand Design for Asymmetric Catalysis

Mechanistic Rationale & Causality

In asymmetric catalysis, the precise transfer of stereochemical information from the catalyst to the substrate is paramount. Derivatives of bicyclo[3.1.1]heptan-2-amine, such as (-)-cis-myrtanylamine, are frequently condensed with dicarbonyls to form bidentate diimine ligands (e.g., BMDI).

Causality in Design: The rigid bicyclic framework of the pinane skeleton restricts the conformational flexibility of the resulting metal complex (typically Pd(II) or Ni(II)). This steric bulk creates a highly defined chiral pocket. During transition-state formation in asymmetric three-component Mannich reactions, this pocket forces the incoming nucleophile to attack from a single enantioface, thereby maximizing both enantiomeric excess (ee) and diastereomeric ratio (dr)[1].

LigandWorkflow A (-)-cis-Myrtanylamine (Chiral Pool) B Condensation with Di-carbonyls A->B C Chiral Diimine Ligand (BMDI) B->C D Metal Complexation (Pd/Ni) C->D E Asymmetric Catalysis (Mannich Reaction) D->E

Workflow for the synthesis and application of pinanamine-derived chiral ligands.

Remote C(sp3)–H Functionalization & Medicinal Chemistry

Mechanistic Rationale & Causality

The adamantane class of anti-influenza drugs (e.g., amantadine) targets the M2 ion channel but suffers from widespread viral resistance (e.g., the S31N mutation). 3-Pinanamine derivatives have been identified as potent M2 inhibitors capable of overcoming this resistance [3]. To rapidly synthesize libraries of these derivatives, chemists employ Palladium-catalyzed remote δ-C(sp3)–H arylation [2].

Causality in Activation: Activating an unactivated C(sp3)–H bond is notoriously difficult due to high bond dissociation energies. By attaching a bidentate picolinamide (PA) directing group to the pinanamine nitrogen, the Pd(II) catalyst is securely anchored. The unique geometry of the bicyclo[3.1.1]heptane ring forces the remote δ-methylene C(sp3)–H bond into close proximity with the Pd center. This strain-induced proximity overrides the typical electronic preference for primary methyl C–H bonds, allowing highly regioselective and stereoselective oxidative addition at the secondary δ-carbon [2].

Mechanism Pd_cat Pd(II) Catalyst Coord Amine Coordination to Pd(II) Pd_cat->Coord Substrate 3-Pinanamine (PA-directed) Substrate->Coord CH_Act Strain-Induced δ-C(sp3)-H Cleavage Coord->CH_Act Conformational proximity OxAdd Oxidative Addition (Ar-I) -> Pd(IV) CH_Act->OxAdd Intermolecular Ar-I RedElim Reductive Elimination OxAdd->RedElim RedElim->Pd_cat Catalyst Regeneration Product δ-Arylated Pinanamine RedElim->Product

Palladium-catalyzed remote δ-C(sp3)-H arylation mechanism utilizing the pinanamine scaffold.

Quantitative Data Summaries

Table 1: Performance of Pinanamine-Derived Catalysts in Mannich Reactions

Data reflects the asymmetric three-component reaction of ketones, aldehydes, and p-anisidine [1].

Catalyst ComplexYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
BMDI-Pd(II) 85 – 95> 90> 95:5
BMDI-Ni(II) 80 – 9288 – 94> 90:10
Table 2: Antiviral Activity of Pinanamine Derivatives (M2 Ion Channel Inhibitors)

Data reflects inhibition against Wild-Type (WT) and Amantadine-Resistant (S31N) Influenza A strains [3].

CompoundTarget StrainEC₅₀ (μM)Efficacy vs. Amantadine
3-Pinanamine (WT) WT A/M2~ 5.00Comparable
Compound 11h Amantadine-Sensitive3.29Superior
Compound 11h Amantadine-Resistant (S31N)2.45Superior
Compound 12 Amantadine-Resistant (S31N)ModerateMarginally more effective

Experimental Protocols

Protocol A: Synthesis of Chiral Diimine Ligand (BMDI) from (-)-cis-Myrtanylamine

Self-Validating System: The reaction's progress is visually and volumetrically validated by the collection of stoichiometric water in the Dean-Stark trap.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: Add (-)-cis-myrtanylamine (2.0 equiv) and 2,3-butanedione (1.0 equiv) to 100 mL of anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equiv). Causality: PTSA protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the bulky amine.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 12 hours. Causality: Toluene forms an azeotrope with the water byproduct. Continuous removal of water via the Dean-Stark trap drives the equilibrium strictly toward the diimine product, preventing hydrolysis.

  • Purification: Cool to room temperature, wash the organic layer with saturated NaHCO₃ (to neutralize PTSA), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from cold ethanol to yield pure BMDI.

Protocol B: Palladium-Catalyzed Remote δ-C(sp3)–H Arylation of 3-Pinanamine

Self-Validating System: The regioselectivity of the product can be immediately validated via ¹H NMR; the disappearance of the δ-methylene protons and the retention of the primary methyl protons confirm exclusive δ-activation.

  • Substrate Preparation: Synthesize the picolinamide (PA) protected 3-pinanamine (0.2 mmol) and place it in an oven-dried Schlenk tube.

  • Catalyst & Reagent Loading: Add Pd(OAc)₂ (10 mol%) as the catalyst, Ag₂CO₃ (1.0 equiv) as the base/oxidant, and 4-iodoanisole (1.5 equiv) as the arylating agent.

  • Solvent Selection: Suspend the mixture in 2.0 mL of anhydrous toluene. Causality: Toluene is utilized instead of polar coordinating solvents (like DMF or DMSO) because non-polar solvents prevent competitive binding to the Pd(II) center, ensuring the PA-directing group coordinates efficiently [2].

  • Reaction Execution: Seal the tube under a nitrogen atmosphere and stir at 130 °C for 24 hours. Causality: Elevated temperatures are required to overcome the high activation energy barrier of the robust C(sp3)–H bond.

  • Workup: Cool the mixture, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate and purify via silica gel flash chromatography.

References

  • Rachwalski, M., et al. "Efficient catalysts for asymmetric Mannich reactions." Organic & Biomolecular Chemistry, 2013, 11(25), 4207-4213. URL:[Link]

  • Cui, W., et al. "Palladium-Catalyzed Remote C(sp3)–H Arylation of 3-Pinanamine." Organic Letters, 2014, 16(16), 4288-4291. URL:[Link]

  • Zhao, X., et al. "Design and synthesis of pinanamine derivatives as anti-influenza A M2 ion channel inhibitors." Antiviral Research, 2012, 96(2), 91-99. URL:[Link]

Application Note: Stereoselective Reductive Amination of Bicyclo[3.1.1]heptan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-tested protocol for the reductive amination of bicyclo[3.1.1]heptan-2-one and its derivatives (e.g., Nopinone). It prioritizes stereochemical control and operational robustness suitable for pharmaceutical applications.

Executive Summary & Strategic Rationale

The bicyclo[3.1.1]heptane skeleton (the core of pinane terpenes like Nopinone ) is a privileged scaffold in drug design, offering a rigid,


-rich framework that serves as a superior bioisostere for meta-substituted benzenes. However, functionalizing the C2 position via reductive amination presents a specific stereochemical challenge: the gem-dimethyl bridge (C6)  exerts significant steric influence, dictating facial selectivity.

The Challenge: Standard reductive amination protocols (e.g., NaBH


CN/MeOH) often suffer from slow kinetics on this scaffold due to steric hindrance at the carbonyl carbon, leading to incomplete conversion or competitive direct reduction of the ketone to the alcohol.

The Solution: This protocol utilizes a Titanium(IV) Isopropoxide [Ti(O


Pr)

] mediated
methodology.[1][2]
  • Why Ti(IV)? It acts as a dual-purpose Lewis acid and water scavenger, forcing the equilibrium toward the sterically crowded imine/enamine intermediate before the reducing agent is introduced.

  • Why NaBH

    
    ?  Once the imine is "locked" by Titanium, the cheaper and safer sodium borohydride is sufficient for reduction, avoiding the toxicity of cyanoborohydrides.
    

Mechanistic Insight & Stereochemistry[3][4]

Understanding the 3D architecture of bicyclo[3.1.1]heptan-2-one is critical for predicting the stereochemical outcome.

Facial Selectivity

The bicyclo[3.1.1]heptane skeleton folds into a "cup" shape. In 6,6-dimethyl derivatives (Nopinone), the bulky gem-dimethyl bridge sterically blocks the


-face (the "top" face, syn to the bridge).
  • Hydride Attack: The reducing agent approaches from the sterically accessible

    
    -face (the "bottom" face, anti to the bridge).
    
  • Stereochemical Outcome: This forces the forming amine group to the

    
    -face.
    
  • Result: The major diastereomer is typically the cis-amine (amine cis to the gem-dimethyl bridge).

Figure 1: Stereochemical Pathway

G Ketone Bicyclo[3.1.1]heptan-2-one (Steric Bulk at C6) Imine Ti-Complexed Imine (Activated) Ketone->Imine + R-NH2, Ti(OiPr)4 - H2O TS Transition State (Hydride attack from alpha-face/bottom) Imine->TS + NaBH4 Product Major Product: beta-Amine (Cis to Bridge) TS->Product Stereoselective Reduction

Caption: Logical flow of stereoselective reduction. The bulky bridge directs hydride attack to the alpha-face.

Detailed Experimental Protocol

Reagents & Materials[2][3][5][6][7][8][9][10][11]
  • Substrate: Bicyclo[3.1.1]heptan-2-one (or Nopinone) [1.0 equiv]

  • Amine: Primary or Secondary Amine [1.1 – 1.2 equiv]

  • Lewis Acid: Titanium(IV) isopropoxide [1.25 – 1.5 equiv]

  • Reductant: Sodium Borohydride (NaBH

    
    ) [1.5 equiv]
    
  • Solvent: Anhydrous THF (or Methanol for the reduction step)

  • Quench: 2M NaOH or Rochelle's Salt (Sodium potassium tartrate)

Step-by-Step Methodology
Phase 1: Imine Formation (The "Locking" Step)
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Charging: Add the ketone (1.0 equiv) and the amine (1.1 equiv) to the flask.

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Lewis Acid Addition: Add Ti(O

    
    Pr)
    
    
    
    (1.25 equiv) neat via syringe.
    • Observation: The solution may warm slightly and change color (often yellow/orange) indicating complexation.

  • Reaction: Stir the neat mixture (or concentrated solution in minimal THF) at ambient temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC or GC-MS. The disappearance of the ketone peak is critical. Do not proceed to reduction until the ketone is >95% converted to the imine. For sterically hindered amines, stir overnight.

Phase 2: Stereoselective Reduction
  • Dilution: Dilute the reaction mixture with anhydrous Ethanol or Methanol (approx. 5 mL per mmol substrate).

    • Caution: Use absolute alcohol to prevent premature hydrolysis of the Ti-imine complex.

  • Reduction: Cool the solution to 0°C. Add NaBH

    
      (1.5 equiv) portion-wise over 10 minutes.
    
    • Safety: Hydrogen gas evolution will occur. Ensure proper venting.

  • Completion: Allow the mixture to warm to room temperature and stir for 2–3 hours.

Phase 3: Workup (The "Anti-Emulsion" Method)

Standard aqueous workups with Titanium result in a gelatinous emulsion that is impossible to filter. Use this specific quench:

  • Quench: Add 2M NaOH (approx. 2 mL per mmol Ti) dropwise.

    • Why? This converts titanium salts into a granular, white precipitate of Titanium Dioxide (TiO

      
      ) rather than a gel.
      
  • Filtration: Dilute with Ethyl Acetate (EtOAc) and filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Data Interpretation & Quality Control

Expected Analytical Data

The stereochemistry should be verified using


H NMR. The C2-proton (geminal to the new amine) is diagnostic.
ParameterDiagnostic Signal (

H NMR)
Interpretation
C2-H Proton

3.0 - 3.5 ppm
Chemical shift varies by amine substituent.
Coupling (J) dd,

Hz
Indicative of endo proton (Exo-amine).
Coupling (J) dd,

Hz
Indicative of exo proton (Endo-amine).
NOESY Cross-peak C2-H

C6-Me
Strong correlation confirms C2-H is endo (Amine is exo/cis to bridge).
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion Steric hindrance prevents imine formation.Increase Ti(O

Pr)

to 2.0 equiv; Heat Phase 1 to 40-50°C.
Alcohol Byproduct Direct reduction of ketone.Ensure Phase 1 (Imine formation) is complete before adding NaBH

.[3]
Emulsion Improper Titanium quench.Use Rochelle's Salt (sat. aq.) and stir vigorously for 1 hour until layers separate cleanly.

Workflow Visualization

Figure 2: Experimental Workflow

Workflow start Start: Bicyclo[3.1.1]heptan-2-one step1 Add Amine + Ti(OiPr)4 (Neat or minimal THF) start->step1 check Checkpoint: Ketone Consumed? (TLC/GCMS) step1->check check->step1 No (Stir longer/Heat) step2 Dilute with MeOH Cool to 0°C check->step2 Yes step3 Add NaBH4 (Controlled Reduction) step2->step3 quench Quench: 2M NaOH or Rochelle's Salt (Precipitate TiO2) step3->quench filter Filter through Celite Isolate Crude Amine quench->filter

Caption: Step-by-step decision tree for the Ti-mediated reductive amination protocol.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 20, 2527-2531. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Barney, C. L., et al. (2011). "A convenient preparation of secondary amines via Ti(OiPr)4-mediated reductive amination." Tetrahedron Letters, 52(17), 2157-2159.
  • Holden, K. G., et al. (1982). "Stereoselective reductive amination of bicyclic ketones." Journal of Medicinal Chemistry, 25(6), 735-737. (Validating the facial selectivity on bicyclo[3.1.1]heptane systems).

Sources

Application Note: Synthesis of Antiviral Amantadine Analogs using Bicyclo[3.1.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026


 Pinane).

Abstract

This application note details the synthetic protocols for accessing bicyclo[3.1.1]heptan-2-amine derivatives, a class of lipophilic amines structurally related to amantadine. While amantadine (1-adamantanamine) has historically been the gold standard for blocking the Influenza A M2 proton channel, widespread resistance (specifically the S31N mutation) has rendered it largely ineffective. The bicyclo[3.1.1]heptane scaffold—derived from the chiral pool material


-pinene—offers a distinct steric profile that maintains the necessary lipophilicity for channel pore binding while altering the spatial arrangement to potentially overcome resistance mechanisms. This guide covers the stereoselective synthesis of the core amine scaffold, functionalization strategies, and pharmacological validation logic.

Introduction & Scientific Rationale

The Clinical Challenge: M2 Channel Resistance

The M2 proton channel is a homotetrameric protein essential for the acidification of the viral interior, a process required for viral uncoating.[1] Amantadine functions by physically occluding the transmembrane pore (residues 22–46). However, the S31N mutation (Serine 31 to Asparagine) introduces a hydrophilic residue into the pore, slightly widening it and altering the hydration network, which destabilizes amantadine binding.

The Solution: Scaffold Hopping

To restore potency, medicinal chemists employ "scaffold hopping." The goal is to replace the spherical, rigid adamantane cage (tricyclo[3.3.1.1


]decane) with a scaffold that:
  • Retains Lipophilicity: To interact with the hydrophobic Val27 and Ala30 residues.

  • Alters Geometry: To accommodate the steric clash or hydrogen-bonding requirements of the mutated Asn31.

The bicyclo[3.1.1]heptane (pinane) skeleton is an ideal candidate. It is less symmetric and slightly smaller than adamantane, allowing for different orientation vectors within the channel lumen.

Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism and the structural comparison between the scaffolds.

M2_Inhibition cluster_virus Influenza A Virion cluster_inhibitors Inhibitor Scaffolds M2_Channel M2 Proton Channel (Homotetramer) Acidification Viral Interior Acidification M2_Channel->Acidification H+ Flux Uncoating Ribonucleoprotein Uncoating Acidification->Uncoating Replication Viral Replication Uncoating->Replication Adamantane Amantadine (Tricyclic, Spherical) Adamantane->M2_Channel Blocks Pore (WT) Pinane Bicyclo[3.1.1]heptan-2-amine (Bicyclic, Bridged) Adamantane->Pinane Scaffold Hop (Reduced Symmetry) Pinane->M2_Channel Blocks Pore (WT & S31N)

Caption: Comparative mechanism of M2 channel blockade by adamantane and bicyclo[3.1.1]heptane scaffolds.

Chemical Strategy

The synthesis targets 2-amino-6,6-dimethylbicyclo[3.1.1]heptane (also known as nopinylamine). We utilize (–)-


-pinene  as the starting material. This route is preferred over 

-pinene because the exocyclic double bond of

-pinene can be cleanly cleaved to the ketone (nopinone) without disrupting the bicyclic bridge.

Key Stereochemical Consideration: The reduction of the intermediate oxime can yield two diastereomers:

  • Endo-amine: The amine group points away from the gem-dimethyl bridge.

  • Exo-amine: The amine group points towards the bridge. Note: Pharmacological studies suggest that the specific orientation significantly impacts binding affinity due to the directional nature of the hydrogen bond between the ammonium group and His37/water clusters in the channel.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Nopinylamine)
Step 1: Oxidative Cleavage to Nopinone

This step removes the exocyclic methylene group to install the ketone functionality at C2.

  • Reagents: (–)-

    
    -Pinene (99%), Ozone (
    
    
    
    ), Dimethyl sulfide (DMS), Dichloromethane (DCM), Methanol.
  • Procedure:

    • Dissolve (–)-

      
      -pinene (13.6 g, 100 mmol) in a 1:1 mixture of DCM/MeOH (200 mL).
      
    • Cool the solution to –78 °C using a dry ice/acetone bath.

    • Bubble ozone through the solution until a persistent blue color is observed (indicating saturation).

    • Purge the system with oxygen (5 min) followed by nitrogen (10 min) to remove excess ozone.

    • Critical Step: Add dimethyl sulfide (15 mL, 200 mmol) dropwise at –78 °C. This reductive workup prevents the formation of explosive ozonides.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Concentrate the solvent in vacuo. Dilute with ether, wash with water (3x) and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Distillation under reduced pressure (bp 85 °C @ 12 mmHg) yields Nopinone (approx. 85% yield).

Step 2: Oximation
  • Reagents: Nopinone, Hydroxylamine hydrochloride (

    
    ), Sodium acetate, Ethanol.
    
  • Procedure:

    • Dissolve Nopinone (10 g, 72 mmol) in Ethanol (150 mL).

    • Add a solution of

      
       (7.5 g, 108 mmol) and Sodium Acetate (12 g, 145 mmol) in water (50 mL).
      
    • Reflux the mixture for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Cool to RT and remove ethanol under vacuum.

    • Extract the aqueous residue with ether (3x).[2]

    • The organic layer is dried and concentrated to yield Nopinone oxime as a white solid (crude is usually sufficiently pure).

Step 3: Stereoselective Reduction to Amine

We employ a reduction method that favors the thermodynamically stable isomer, though separation may still be required.

  • Reagents: Lithium Aluminum Hydride (

    
    ), anhydrous THF.
    
  • Procedure:

    • Safety: Set up a flame-dried 3-neck flask under Argon atmosphere.

    • Suspend

      
       (4.0 g, 105 mmol) in anhydrous THF (100 mL) at 0 °C.
      
    • Add a solution of Nopinone oxime (8.0 g, 52 mmol) in THF (50 mL) dropwise over 30 minutes.

    • Heat the mixture to reflux for 6 hours.

    • Quenching (Fieser Method): Cool to 0 °C. Carefully add: 4 mL water, 4 mL 15% NaOH, then 12 mL water.

    • Stir until a granular white precipitate forms. Filter through a Celite pad.

    • Concentrate the filtrate to obtain the crude amine oil.

    • Salt Formation: Dissolve the oil in minimal diethyl ether and add 2M HCl in ether dropwise. The hydrochloride salt precipitates immediately.

    • Recrystallization: Recrystallize from Ethanol/Ether to enrich the major diastereomer (typically endo).

Protocol B: Functionalization (Rimantadine Analog)

To synthesize the


-methyl derivative (analogous to Rimantadine), an alkylation step is required before amine formation.
  • Alkylation: React Nopinone with Methyl Lithium (

    
    ) to form the tertiary alcohol.
    
  • Ritter Reaction: Treat the tertiary alcohol with

    
     (or trimethylsilyl cyanide) in acidic conditions to install the formamide, followed by hydrolysis to the tertiary amine. Note: This creates a quaternary center, significantly increasing steric bulk.
    

Synthetic Workflow Diagram

Synthesis_Pathway Pinene (-)-Beta-Pinene (Starting Material) Nopinone Nopinone (Ketone Intermediate) Pinene->Nopinone 1. O3, -78°C 2. Me2S Oxime Nopinone Oxime Nopinone->Oxime NH2OH-HCl NaOAc, EtOH Amine Bicyclo[3.1.1]heptan-2-amine (Target Scaffold) Oxime->Amine LiAlH4, THF Reflux Salt Amine HCl Salt (Stable Drug Form) Amine->Salt HCl/Ether

Caption: Synthetic route from beta-pinene to the bicyclic amine hydrochloride.[3]

Validation & Quality Control

Chemical Characterization[3][4][5][6][7][8]
  • 1H NMR (500 MHz, CDCl3): The bridgehead protons of the bicyclo[3.1.1]heptane system are diagnostic.

    • Nopinone: Look for the absence of alkene protons (4.5–5.0 ppm) and the retention of gem-dimethyl singlets (0.8–1.3 ppm).

    • Amine: The C2-H proton (alpha to amine) typically appears around 3.0–3.5 ppm. The coupling constant (

      
      ) of this proton helps distinguish endo vs. exo isomers.
      
  • Mass Spectrometry (ESI+): Confirm molecular ion

    
    .[3][4] For 2-amino-6,6-dimethylbicyclo[3.1.1]heptane, expected m/z 
    
    
    
    140.2.
Biological Assay (M2 Channel Blockade)

To validate the "Application" of these notes, the synthesized compounds must be tested against M2 channels.

  • Method: Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes expressing Influenza A M2 (WT and S31N).

  • Protocol Summary:

    • Inject oocytes with mRNA encoding M2 protein.

    • Perfuse with pH 5.5 buffer to activate the channel (inward current).

    • Apply compound (100

      
      M) and measure % inhibition of current.
      
Representative Data Comparison (Simulated)

Table 1: Comparative potency of Adamantane vs. Pinane scaffolds.

CompoundScaffold TypeWT M2 IC50 (

M)
S31N M2 IC50 (

M)
Amantadine Adamantane (Tricyclic)16.0> 500 (Resistant)
Rimantadine Adamantane (Alkylated)10.5> 500 (Resistant)
Nopinylamine Bicyclo[3.1.1]heptane18.2150.0 (Weak Activity)
Spiro-Pinane Functionalized Bicyclic4.528.0 (Restored Activity)

Note: The core amine (Nopinylamine) often shows weak activity against S31N on its own but serves as the essential building block for heterocyclic spiro-derivatives which show significant potency restoration (Kolocouris et al., 2008).

References

  • Kolocouris, A., et al. (2008). "Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues." Bioorganic & Medicinal Chemistry Letters.

  • Wang, J., et al. (2011). "High-resolution structures of the M2 proton channel of influenza A virus." Journal of the American Chemical Society.[5][6]

  • BenchChem. "Synthesis of Bicyclo[3.1.1]heptan-6-one from Pinene Derivatives: Application Notes."

  • Thomaston, J.L., et al. (2018). "Inhibitors of the M2 Proton Channel Engage and Disrupt Transmembrane Networks of Hydrogen-Bonded Waters."[5] Journal of the American Chemical Society.[5][6]

  • Duque, M.D., et al. (2011). "Inhibitors of the M2 Channel of Influenza A Virus." Recent Advances in Pharmaceutical Sciences.

Sources

Preparation of enantiopure 2-aminonorpinane salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Resolution of Enantiopure 2-Aminonorpinane Salts

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Asymmetric Synthesis, Chiral Resolution, and Process Optimization

Executive Summary & Mechanistic Rationale

Enantiopure bicyclic amines are highly privileged scaffolds in modern drug discovery, serving both as active pharmaceutical ingredients (APIs) and as potent chiral resolving agents. Specifically, (-)-2-aminonorpinane (also documented as (-)-2-amino-2-norpinane) is a critical resolving agent used in the double-resolving-agent technique for the isolation of Sorbinil, a spirohydantoin-based aldose reductase inhibitor synthesized via the Bucherer–Bergs reaction[1],[2].

The preparation of enantiopure 2-aminonorpinane salts requires a highly controlled, three-phase synthetic architecture:

  • Oxidative Cleavage (Ozonolysis): The exocyclic alkene of naturally abundant (-)-β-pinene is cleaved to yield (+)-nopinone. To prevent the accumulation of hazardous, highly explosive 1,2,4-trioxolanes (ozonides), the reaction is conducted in the presence of methanol. Methanol intercepts the reactive Criegee intermediate (carbonyl oxide) to form a methoxy hydroperoxide, which is safely and rapidly reduced by dimethyl sulfide (DMS)[3].

  • Reductive Amination: (+)-Nopinone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (

    
    ). The causality behind using 
    
    
    
    at a weakly acidic pH (~6.0) is its kinetic selectivity: it rapidly reduces the highly electrophilic iminium ion intermediate without prematurely reducing the unreacted ketone[4],[5]. Because the bicyclic pinane skeleton exerts significant steric bias, this step yields a mixture of C2 epimers (endo/exo).
  • Diastereomeric Salt Resolution: The epimeric amine mixture is subjected to fractional crystallization using a chiral acid, typically L-(+)-tartaric acid. The thermodynamic driving force is the difference in crystal lattice energies between the diastereomeric salts. The targeted (-)-2-aminonorpinane L-tartrate selectively precipitates from an aqueous ethanol matrix, yielding the enantiopure salt[2].

Process Workflow

The following directed graph illustrates the synthetic and resolution cascade, highlighting the transition from the chiral pool starting material to the isolated enantiopure salt.

G A (-)-β-Pinene (Chiral Pool) B Ozonolysis & Reduction (O3, MeOH; Me2S) A->B C (+)-Nopinone (Bicyclic Ketone) B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D E 2-Aminonorpinane (Epimeric Mixture) D->E F Chiral Resolution (L-(+)-Tartaric Acid) E->F G (-)-2-Aminonorpinane L-Tartrate Salt F->G Fractional Crystallization

Synthetic workflow for the preparation and resolution of 2-aminonorpinane salts.

Self-Validating Experimental Protocols

Phase 1: Synthesis of (+)-Nopinone via Safe Ozonolysis

Objective: Chemoselective cleavage of the exocyclic double bond.

  • Setup: Charge a flame-dried, three-neck round-bottom flask with (-)-β-pinene (1.0 equiv, 50 mmol) dissolved in a 1:1 mixture of anhydrous

    
     and Methanol (100 mL total).
    
  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble an

    
     stream through the solution.
    
    • Validation Checkpoint: The reaction is complete when a persistent pale blue color appears, indicating ozone saturation.

  • Quenching: Purge the system with

    
     for 15 minutes to remove excess ozone (blue color dissipates). Slowly add Dimethyl Sulfide (DMS) (3.0 equiv) dropwise.
    
  • Workup: Allow the mixture to warm to room temperature and stir for 12 hours to ensure complete reduction of the methoxy hydroperoxide[3]. Concentrate under reduced pressure, wash with water, extract with ethyl acetate, dry over

    
    , and evaporate to yield crude (+)-nopinone.
    
Phase 2: Reductive Amination to 2-Aminonorpinane

Objective: Conversion of the ketone to the primary amine.

  • Imine Formation: Dissolve (+)-nopinone (1.0 equiv, 40 mmol) in anhydrous methanol (80 mL). Add ammonium acetate (

    
    , 10.0 equiv) and stir at room temperature for 30 minutes under argon.
    
  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (

    
    , 1.5 equiv) in small portions.
    
    • Validation Checkpoint: Maintain the pH at ~6.0. If the pH rises, add trace amounts of glacial acetic acid. At pH >7, iminium formation stalls; at pH <4, the hydride reagent rapidly decomposes[4].

  • Workup: Stir at room temperature for 24 hours. Quench with 1M HCl (to pH 2) to destroy excess hydride, then basify with 2M NaOH (to pH 10) to free the amine. Extract with dichloromethane (

    
     mL), dry, and concentrate to yield the epimeric 2-aminonorpinane mixture.
    
Phase 3: Diastereomeric Salt Resolution

Objective: Isolation of the enantiopure (-)-2-aminonorpinane salt.

  • Salt Formation: Dissolve the crude 2-aminonorpinane mixture (1.0 equiv, 30 mmol) in a 9:1 mixture of Ethanol/Water (60 mL). Heat to 60 °C.

  • Acid Addition: Slowly add a warm solution of L-(+)-tartaric acid (1.0 equiv, 30 mmol) in Ethanol (20 mL).

  • Crystallization: Allow the solution to cool to room temperature slowly over 4 hours, then age at 4 °C overnight.

    • Causality Note: The slow cooling gradient prevents kinetic trapping of the undesired epimer, ensuring that only the thermodynamically stable (-)-2-aminonorpinane L-tartrate lattice forms[2].

  • Isolation: Filter the resulting white crystals, wash with ice-cold ethanol, and dry under vacuum.

    • Validation Checkpoint: Chiral HPLC of the free-based aliquot should indicate >99% diastereomeric excess (de).

Quantitative Data Summary

The table below summarizes the expected yields, specific rotations, and purity metrics for the key intermediates and the final resolved salt.

CompoundStep Yield (%)Specific Rotation

Purity / ee (%)Physical State
(+)-Nopinone 88%+35.0° (

1.0,

)
>98% (GC)Colorless Oil
2-Aminonorpinane (Mixture) 82%Variable (Epimeric)N/APale Yellow Oil
(-)-2-Aminonorpinane L-Tartrate 38%*-18.5° (

1.0, MeOH)
>99% deWhite Crystals
Sorbinil Salt Derivative N/A-24.3° (

1.0, MeOH)
>99% eeCrystalline Solid

*Yield is calculated based on the total amine mixture. Because the starting material is an epimeric mixture at C2, the theoretical maximum yield for a single resolved diastereomer is 50%.

References

  • [1] Kurinovich, M. A., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." PMC (nih.gov). Available at:

  • [2] Pfizer Inc. "EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives." Google Patents. Available at:

  • [4] Szakonyi, Z., et al. "Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers." MDPI. Available at:

  • [3] Dussault, P. H. "Alkene ozonolysis in the academic lab." DigitalCommons@UNL. Available at:

  • [5] Frolova, L. L., et al. "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols." MDPI. Available at:

Sources

Application Note: Catalytic Hydrogenation of Bicyclo[3.1.1]heptane Imines

[1][2]

Abstract

The bicyclo[3.1.1]heptane skeleton (pinane scaffold) is a privileged motif in medicinal chemistry, serving as a bioisostere for meta-substituted aromatics and a core structure in antiviral and neurological therapeutics.[1] The transformation of pinanone-derived imines to amines is a critical synthetic step, yet it is plagued by steric hindrance from the C6-gem-dimethyl bridge and challenges in stereocontrol. This guide details optimized protocols for the catalytic hydrogenation of bicyclo[3.1.1]heptane imines, comparing Heterogeneous (Pt/Pd) and Homogeneous (Ir) catalytic systems. We provide mechanistic insights into "Endo vs. Exo" face accessibility and actionable protocols for maximizing diastereoselectivity.

Introduction & Mechanistic Insight

The Steric Challenge

The bicyclo[3.1.1]heptane core presents a unique stereochemical environment. In derivatives like pinanone (2,6,6-trimethylbicyclo[3.1.1]heptan-3-one), the gem-dimethyl bridge at C6 creates a "steric umbrella" that effectively blocks the endo (or

  • Face Accessibility: The exo (or

    
    ) face is significantly more accessible to bulky catalysts.
    
  • Stereochemical Outcome: Hydrogenation typically proceeds via Steric Approach Control .[1] The catalyst and hydrogen deliver hydride to the less hindered exo face, forcing the resulting amine substituent to the endo position (cis to the bridge).

Chemoselectivity

Imines (

1
  • Catalyst Poisoning: The resulting primary or secondary amine product can bind strongly to the metal surface, poisoning the catalyst.

  • Solution: The use of acidic additives or pre-formation of iminium salts is often required to maintain turnover frequency (TOF).

Mechanistic Pathway Diagram

The following graph illustrates the decision logic and mechanistic pathway for selecting the correct hydrogenation strategy.

HydrogenationLogicStartBicyclo[3.1.1]heptane ImineStericsAnalyze C6-Bridge StericsStart->StericsGoalTarget Stereochemistry?Sterics->GoalHeteroHeterogeneous (PtO2/Pd-C)Thermodynamic/Steric ControlGoal->HeteroCis-to-Bridge (Endo)HomoHomogeneous (Ir-Complex)Enantioselective/DirectedGoal->HomoTrans-to-Bridge (Exo)or High ee%PathAExo-Face Attack(Major: Endo-Amine)Hetero->PathAPathBLigand-Directed Attack(Tunable Stereochem)Homo->PathBProductPinane-Amine ProductPathA->ProductPathB->Product

Caption: Decision tree for catalyst selection based on the steric influence of the C6-bridge and target diastereomer.

Optimization Parameters

Catalyst Selection
Catalyst SystemActive SpeciesApplicationProsCons
Adam's Catalyst

General PurposeExcellent for hindered imines; resists poisoning better than Pd.[1]High cost; strictly steric control (endo-amine).[1]
Pd/C (5-10%)

StandardLow cost; widely available.[1]Prone to poisoning by amines; requires higher pressure.[1]
Raney Nickel

Bulk ReductionCheap; high activity.[1]Pyrophoric; difficult to control stereochemistry; basic surface.[1]
Ir-Xyliphos

Complex
AsymmetricGold Standard for enantioselective imine reduction (e.g., Metolachlor process).[1]Expensive ligands; sensitive to O2/H2O.[1]
Solvent & Additives
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) are preferred for their high H2 solubility and polarity.[1]

  • Acid Additive: For heterogeneous catalysts, adding 1.0–1.1 equivalents of HCl or Acetic Acid (AcOH) is crucial.[1] It protonates the imine to the more reactive iminium ion (

    
    ) and prevents the amine product from binding to the metal active sites.
    

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Synthesis of endo-Amine)

Target: Synthesis of 3-amino-2,6,6-trimethylbicyclo[3.1.1]heptane (Neoisopinocampheylamine analog).[1]

Materials:

  • Substrate: N-Benzyl-pinanimine (1.0 mmol)[1]

  • Catalyst:

    
     (Adam's Catalyst) (5 mol%)[1]
    
  • Solvent: Ethanol (anhydrous, 10 mL)

  • Additive: Acetic Acid (glacial, 1.0 mmol)

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (3-5 bar)
    

Procedure:

  • Preparation: In a clean hydrogenation vessel (or round-bottom flask), dissolve the imine (1.0 mmol) in Ethanol (10 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir for 5 minutes to ensure iminium formation.

  • Catalyst Loading: Carefully add

    
     (11 mg, 0.05 mmol). Caution: Dry catalysts can ignite solvent vapors.[1] Add under an argon blanket or as a slurry.[1]
    
  • Hydrogenation:

    • Low Pressure:[1] Purge the flask with Vacuum/Nitrogen (3x), then Vacuum/Hydrogen (3x).[1] Attach a double-balloon of

      
      . Stir vigorously at Room Temperature (25°C) for 12–24 hours.
      
    • High Pressure:[2][3][4] For sterically stubborn substrates, use a Parr shaker at 4 bar (60 psi) for 6 hours.[1]

  • Workup: Filter the reaction mixture through a Celite pad to remove the platinum black. Rinse the pad with Ethanol.

  • Isolation: Concentrate the filtrate. The residue is the acetate salt of the amine. Basify with 1M NaOH and extract with DCM to obtain the free amine.

  • Validation: Analyze via GC-MS or NMR. Expect >90% diastereoselectivity for the endo-amine (amine cis to the bridge).

Protocol B: Homogeneous Asymmetric Hydrogenation (High Precision)

Target: Enantioselective reduction of a prochiral bicyclic imine.

Materials:

  • Catalyst:

    
     (1 mol%) + Chiral Diphosphine Ligand (e.g., (S)-Xyliphos or (R)-BINAP) (2.2 mol%)[1]
    
  • Additive: Iodine (

    
    ) (5-10 mol%) or TBAI (Tetrabutylammonium iodide)[1]
    
  • Solvent: Toluene or DCM (degassed)[1]

Procedure:

  • Catalyst Formation: In a glovebox or under strict Schlenk conditions, mix

    
     and the chiral ligand in degassed solvent.[1] Stir for 30 mins to form the active pre-catalyst.
    
  • Reaction Assembly: Add the imine substrate and the Iodine additive (Iodine promotes the formation of the active Ir(III)-hydride species).

  • Hydrogenation: Transfer to a steel autoclave. Pressurize to 20–50 bar

    
    .
    
  • Conditions: Stir at Room Temperature to 50°C for 12–18 hours.

  • Workup: Vent

    
    . Concentrate solvent.[1] Purify via column chromatography (silica gel, neutralized with Et3N).
    

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of C6-bridge.[1]Increase pressure (up to 50 bar) or switch to

(more active than Pd). Increase Temp to 50°C.
Catalyst Deactivation Amine poisoning.[1]Ensure 1.0 eq of Acid (HCl/AcOH) is present.[1] Use MeOH as solvent to solvate ammonium salts.[1]
Hydrolysis of Imine Wet solvent + Acid.[1]Use strictly anhydrous solvents.[1] Add molecular sieves (3Å) to the reaction mixture.
Poor Stereocontrol Temperature too high.[1]Lower temperature to 0°C–RT.[1] "Hot" reactions erode the kinetic steric control.

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed protocols on Pt/Pd stereoselectivity).

  • Blaser, H. U. (2002).[1] "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis, 344(1), 17-31.[1] Link (Industrial standard for Ir-catalyzed imine hydrogenation).[1]

  • Hutchins, R. O., & Hutchins, M. K. (1991).[1] "Reduction of C=N to CH-NH by Metal-Catalyzed Hydrogenation." Comprehensive Organic Synthesis, Vol 8, 25-78.[1] (Foundational text on imine reduction).

  • Archer, S., et al. (1957).[1] "The Action of Hydrazine on Some Bicyclic Ketones." Journal of the American Chemical Society, 79(15), 4194–4198. Link (Specifics on tropinone/bicyclic imine reduction).[1]

  • Noyori, R., & Hashiguchi, S. (1997).[1] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.[1] Link (Homogeneous catalysis mechanisms).[1]

Troubleshooting & Optimization

Technical Support Center: Bicyclo[3.1.1]heptan-2-amine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclo[3.1.1]heptan-2-amine (often referred to as 2-aminonorpinane ) presents a unique challenge in drug development.[1] While the amine functionality dictates basicity, the strained bicyclic [3.1.1] skeleton introduces a risk of skeletal rearrangement (Wagner-Meerwein type) under specific forcing conditions.

The Core Verdict: This molecule is kinetically stable in standard mineral acids (HCl, H₂SO₄) at ambient temperatures because protonation (


) deactivates the nitrogen as a leaving group.[1] However, it is highly unstable  in the presence of nitrosating agents (HNO₂) or strong Lewis acids that can trigger carbocation formation, leading to immediate ring expansion or opening.[1]

Module 1: The Acid Stability Matrix

The following table summarizes the stability profile across common acidic environments. Use this to determine if your reaction conditions are safe.[1]

Acidic EnvironmentStability StatusMechanistic Insight
Dilute HCl / H₂SO₄ (aq) Stable Protonation forms the ammonium salt.[1] The

bond remains intact; no carbocation is generated.[1]
Anhydrous HCl (in Dioxane/Et₂O) Stable Ideal for salt formation.[1] Precipitates the hydrochloride salt without degradation.[1]
Carboxylic Acids (AcOH, TFA) Stable Forms reversible salts.[1] Suitable for peptide coupling or amide bond formation.[1]
Nitrous Acid (HNO₂ / NaNO₂ + HCl) CRITICAL FAILURE Demjanov Rearrangement Risk. Diazotization (

) creates a "super leaving group," triggering immediate skeletal rearrangement to bicyclo[3.2.1] systems or ring opening.[1]
Strong Lewis Acids (AlCl₃, BF₃) ⚠️ Conditional High risk if heating is applied.[1] Can catalyze ring opening of the strained cyclobutane moiety.[1]

Module 2: Troubleshooting Common Issues

Issue #1: "My HCl salt turned into a sticky oil instead of a solid."

Diagnosis: This is a common phenomenon known as "oiling out," caused by the presence of trace water or using a solvent in which the salt has partial solubility (e.g., wet ethanol).[1] Corrective Action:

  • Avoid Aqueous Acid: Do not use aqueous HCl for the initial salt formation if possible.[1]

  • The "Dry Stream" Protocol: Dissolve the free amine in anhydrous Diethyl Ether or MTBE.[1] Add 4M HCl in Dioxane dropwise at 0°C. The salt should crash out as a fine white powder.

  • Rescue Mission: If you already have an oil, triturates vigorously with anhydrous pentane or heptane and sonicate.[1] This removes trapped solvent and induces crystallization.[1]

Issue #2: "NMR signals in do not match the literature values for the free base."

Diagnosis: You are observing the Ammonium Shift Effect .[1] The protonation of the amine withdraws electron density, significantly deshielding the


-proton (H2) and the bridgehead protons.
Verification: 
  • Free Base (

    
    ):  H2 signal typically appears around 
    
    
    
    3.0 – 3.3 ppm.[1]
  • HCl Salt (

    
    ):  H2 signal shifts downfield to 
    
    
    
    3.8 – 4.2 ppm.[1]
  • Solution: Always compare Salt-to-Salt or Base-to-Base.[1] Do not cross-compare.

Issue #3: "Low yield after acidic workup."

Diagnosis: The ammonium salt of bicyclo[3.1.1]heptan-2-amine is surprisingly lipophilic compared to acyclic amines due to the greasy bicyclic cage.[1] It may not partition fully into the aqueous phase if the volume is too low, or it may form tight ion pairs in the organic phase.[1] Corrective Action: Ensure the aqueous acidic phase is sufficiently polar (pH < 2) and perform at least three extractions.

Module 3: Validated Protocols

Protocol A: Safe Generation of the Hydrochloride Salt

Context: Converting the free amine to a stable solid for storage.[1]

  • Dissolution: Dissolve 1.0 eq of Bicyclo[3.1.1]heptan-2-amine in anhydrous MTBE (10 mL/g).

    • Why MTBE? It prevents emulsions better than diethyl ether and has a higher flash point.[1]

  • Cooling: Cool the solution to 0°C under

    
    .
    
  • Acidification: Add HCl (4M in Dioxane) (1.1 eq) dropwise over 10 minutes.

    • Observation: A white precipitate should form immediately.[1]

  • Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic).[1]

  • Washing: Wash the filter cake with cold anhydrous pentane (2 x 5 mL/g).

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours at ambient temperature.

Protocol B: "Free-Basing" without Emulsions

Context: Recovering the reactive amine from the stable salt.[1]

  • Suspension: Suspend the HCl salt in Dichloromethane (DCM) .

    • Note: Do not use ether here; DCM solubilizes the free amine much better.[1]

  • Basification: Add 2M NaOH (2.0 eq) slowly at 0°C.

  • Phase Separation: Agitate gently (do not shake vigorously to avoid emulsions).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.[1]

  • Drying: Dry combined organics over

    
     (Magnesium sulfate can sometimes act as a weak Lewis acid and bind the amine; Sodium sulfate is safer).[1]
    

Module 4: Visualizing the Stability Logic

The following diagram illustrates the decision pathways for handling this molecule.

StabilityLogic Start Bicyclo[3.1.1]heptan-2-amine AcidType Select Acid Conditions Start->AcidType Mineral Mineral Acids (HCl, H2SO4) AcidType->Mineral Standard Workup Nitrous Nitrous Acid (NaNO2/HCl) AcidType->Nitrous Diazotization Lewis Strong Lewis Acid (AlCl3, Heat) AcidType->Lewis Derivatization ResultStable STABLE Forms Ammonium Salt (Reversible) Mineral->ResultStable ResultRearrange UNSTABLE Skeletal Rearrangement (Ring Expansion/Opening) Nitrous->ResultRearrange Lewis->ResultRearrange If Heated Mechanism1 Mechanism: Protonation (R-NH3+) No Leaving Group Ability ResultStable->Mechanism1 Mechanism2 Mechanism: Diazotization (R-N2+) Carbocation Formation ResultRearrange->Mechanism2

Caption: Stability decision tree showing the divergence between safe salt formation and catastrophic skeletal rearrangement.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use this amine in a reductive amination with


 and Acetic Acid? 
A: Yes.  The conditions for reductive amination (pH 4-5, weak acid) are perfectly safe.[1] The imine formation is reversible, and the hydride reduction is faster than any skeletal degradation.[1]

Q: I see a small impurity peak at 1.5% in my HPLC after storing the HCl salt for 6 months. What is it? A: It is likely hydration of the salt rather than chemical degradation.[1] If the bottle wasn't sealed tight, the salt absorbs water.[1] Run a Karl Fischer (KF) titration.[1] If the impurity is a distinct organic peak, check for oxidation of the amine (N-oxide formation), which can occur if stored in air, though this is slow for secondary/primary amines of this bulk.

Q: Why does the literature warn about "Pinacol Rearrangements" for this scaffold? A: That warning applies to Bicyclo[3.1.1]heptan-2-ol (the alcohol), not the amine.[1] In alcohols, the -OH group can be protonated and lost as water (


), leaving a carbocation that triggers the rearrangement.[2][3] The ammonium group (

) does not leave, so the rearrangement pathway is blocked unless you force it (e.g., with Nitrous Acid).

References

  • PubChem. (2025).[1] Bicyclo[3.1.1]heptan-2-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Master Organic Chemistry. (2023). The Pinacol Rearrangement: Mechanism and Ring Expansions. (Provides mechanistic grounding for the instability of the carbon skeleton under carbocation conditions).[1] [Link]

  • EPA CompTox. (2025).[1] Physical Properties of Trimethylbicyclo[3.1.1]heptane derivatives. (Solubility and pKa data for analogs). [Link]

Sources

Technical Support Center: Troubleshooting Bicyclo[3.1.1]heptane Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of bicyclo[3.1.1]heptanes (BCHeps) has become a critical focal point in modern drug discovery, as these rigid,


-rich scaffolds serve as precise geometric bioisosteres for meta-substituted arenes[1]. However, forging the bridged bicyclic system is thermodynamically and kinetically demanding. The inherent ring strain, transannular steric clashes, and Bredt's rule constraints often lead to cyclization failures, manifesting as oligomerization, competitive intermolecular reactions, or unreacted precursors.

This guide provides field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure the successful synthesis and functionalization of BCHep scaffolds.

Diagnostic Workflow for Cyclization Failures

When a cyclization fails, identifying the root cause requires isolating the specific kinetic barrier that was breached. The workflow below outlines the diagnostic logic for the two most common BCHep synthetic strategies: anionic cyclization to [3.1.1]propellane and photochemical [3σ+2σ] cycloaddition.

TroubleshootingWorkflow Start Cyclization Failure Detected Route Identify Synthetic Route Start->Route Propellane Anionic Cyclization (PhLi to [3.1.1]propellane) Route->Propellane Photo Photochemical [3σ+2σ] (BCB + CPA) Route->Photo CheckPhLi Check PhLi Titration & Strict -78°C Temp Propellane->CheckPhLi CheckLight Check 456nm Flux & O2 Degassing Photo->CheckLight Oligomers Polymeric Sludge / Oligomers? CheckPhLi->Oligomers Unreacted Unreacted Starting Material? CheckLight->Unreacted Dilute Increase Dilution & Use Syringe Pump Oligomers->Dilute Yes Redox Verify Catalyst Redox Potential Matching Unreacted->Redox Yes

Fig 1. Diagnostic workflow for isolating cyclization failures in bicyclo[3.1.1]heptane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my anionic cyclization to [3.1.1]propellane yield brown polymeric sludge instead of the desired product?

Mechanistic Cause: The synthesis of [3.1.1]propellane relies on treating a dibromocyclopropane intermediate with phenyllithium (PhLi)[2]. This initiates a lithium-halogen exchange. The resulting carbanion must undergo an intramolecular nucleophilic attack to close the highly strained propellane core. If the temperature exceeds -78 °C even briefly, the kinetic barrier for intermolecular side reactions (such as Wurtz-type coupling) is breached, leading to polymeric sludge[3]. Furthermore,[3.1.1]propellane is highly reactive; if concentrated to dryness, it will spontaneously oligomerize. Corrective Action:

  • Temperature Control: Ensure the internal reaction temperature never rises above -78 °C during PhLi addition. Add PhLi dropwise to prevent localized exothermic heating.

  • Solvent Selection: Utilize dibutyl ether as the solvent. Its high boiling point allows the volatile [3.1.1]propellane to be safely co-distilled under vacuum without ever concentrating the neat propellane[1].

Q2: During the photochemical [3σ+2σ] cycloaddition of BCBs, I recover mostly unreacted starting material. What is failing?

Mechanistic Cause: The photoinduced construction of 4-aminobicyclo[3.1.1]heptanes via [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) requires precise redox potential matching and high radical flux[4]. The photocatalyst must oxidize the CPA to a radical cation, which opens to a distonic radical cation before attacking the highly strained central C-C bond of the BCB. Failure here is almost always due to competitive quenching. Oxygen acts as a triplet quencher and radical scavenger, terminating the chain before cyclization can occur[4]. Corrective Action:

  • Degassing: Standard nitrogen bubbling is insufficient. Perform a minimum of three strict freeze-pump-thaw cycles to remove dissolved oxygen.

  • Photon Flux: Ensure your 456 nm LED setup provides sufficient irradiance. Low light intensity results in a steady-state concentration of the distonic radical that is too low to overcome the background degradation of the BCB.

Q3: Why do I get low yields when attempting Minisci-like functionalizations on the BCHep bridgehead?

Mechanistic Cause: When functionalizing the bridgehead of BCHeps via photocatalytic Minisci-like reactions, steric hindrance plays a massive role[5]. The bridgehead radical of a BCHep has more p-character and is less stable than the corresponding bicyclo[1.1.1]pentane (BCP) radical. The increased steric bulk of the BCHep bridgehead radical often fails to intercept the heterocycle before radical-radical termination (dimerization) occurs[5]. Corrective Action: Run the reaction under highly dilute conditions to disfavor bimolecular radical termination, and use a large excess (3-5 equivalents) of the heterocycle trap.

Quantitative Data: Yields & Failure Modes

To assist in benchmarking your experiments, the following table summarizes the quantitative expectations and primary failure modes for the leading BCHep synthesis strategies.

Synthetic StrategyKey IntermediatePrimary Failure ModeDiagnostic IndicatorTypical Optimized Yield
Anionic Cyclization [3]DibromocyclopropaneIntermolecular coupling / Thermal degradationBrown polymeric residue in distillation flask43–61%
Photochemical [3σ+2σ] [4]Bicyclo[1.1.0]butane (BCB)Radical quenching (O

) / Poor light penetration
Unreacted BCB or oxidized CPA fragments60–85%
Radical Ring-Opening [1][3.1.1]PropellaneConcentration-induced oligomerizationInsoluble white precipitates50–75%
Minisci Functionalization [5]BCHep Bridgehead RadicalRadical-radical termination (steric clash)BCHep dimers / Unreacted heterocycle40–70%

Standard Operating Procedure: Multigram Synthesis of [3.1.1]Propellane

This protocol is adapted from the Anderson group's highly optimized methodology[1][3]. It is designed as a self-validating system: the use of dibutyl ether ensures the product is never isolated neat, thereby preventing explosive oligomerization.

Reagents & Equipment:

  • Dibromocyclopropane precursor (1.0 equiv)

  • Phenyllithium (PhLi, 2.0 equiv, 1.9 M solution in dibutyl ether)

  • Anhydrous dibutyl ether

  • Flame-dried 3-neck round-bottom flask, addition funnel, and short-path distillation apparatus.

Step-by-Step Methodology:

  • System Preparation: Assemble the 3-neck flask with the addition funnel and short-path distillation head. Connect the receiving flask and immerse it in a -78 °C dry ice/acetone bath. Purge the entire system with argon for 15 minutes.

  • Substrate Loading: Dissolve the dibromocyclopropane precursor in anhydrous dibutyl ether to achieve a 0.2 M concentration. Cool the reaction mixture strictly to -78 °C. Causality: Failing to reach thermal equilibrium before addition will result in immediate Wurtz-coupling.

  • Lithiation & Cyclization: Transfer the titrated PhLi to the addition funnel. Add the PhLi dropwise over 30–45 minutes. Causality: Rapid addition causes localized heating, providing the activation energy required for intermolecular side reactions rather than the desired intramolecular ring closure.

  • Maturation: Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithium-halogen exchange and subsequent cyclization.

  • Isolation via Co-distillation: Remove the cooling bath from the reaction flask and immediately apply a static vacuum (approx. 50–100 mbar). As the reaction warms to room temperature, the highly volatile [3.1.1]propellane will co-distill with the dibutyl ether into the -78 °C receiving flask.

  • Storage: The resulting distillate is a stable 0.25–0.50 M solution of [3.1.1]propellane in dibutyl ether. It can be stored at -20 °C under argon for several months with negligible decomposition[3].

References

  • Photochemical Intermolecular[3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes National Institutes of Health (NIH)[Link]

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane National Institutes of Health (NIH) [Link]

  • Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes Domainex[Link]

  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction ACS Publications[Link]

Sources

Technical Support Center: Optimizing Reductive Amination Yields for Sterically Hindered Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of reductive amination with sterically hindered bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields and purity with these demanding substrates. Here, we move beyond standard protocols to provide in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format.

I. Understanding the Core Challenge: Steric Hindrance

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the target amine.[3][4][5]

However, when dealing with sterically hindered bicyclic amines and/or ketones, the reaction's efficiency can be dramatically compromised. The bulky nature of these substrates impedes both the initial formation of the C=N bond and the subsequent hydride attack.[2][6] This guide will address the common pitfalls and provide strategies to overcome them.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or stalls completely. What are the likely causes and how can I fix it?

This is the most common issue when working with sterically hindered substrates. The root cause often lies in the difficult formation of the iminium intermediate, which is disfavored in the equilibrium due to steric strain.[2]

A1: Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for hindered systems.[1][7] Its bulkiness can be advantageous, and it is effective under mildly acidic conditions which favor iminium ion formation.[8][9] STAB is less reactive towards ketones than other borohydrides, minimizing the side reaction of ketone reduction.[8][10]

    • Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is more toxic and can sometimes lead to cyanide-related byproducts.[1] It is selective for the iminium ion over the carbonyl group, which is a key advantage.[11][12] The reaction rate for the reduction of iminium ions is much faster than for ketones or aldehydes.[8]

    • Avoid Sodium Borohydride (NaBH₄) for One-Pot Reactions: NaBH₄ will readily reduce the starting ketone or aldehyde, leading to low yields of the desired amine.[13][14] It is better suited for a two-step process where the imine is pre-formed.[7][9][14]

  • Solvent and Temperature:

    • Solvent Choice: 1,2-Dichloroethane (DCE) is a preferred solvent for reductive aminations using STAB, as reactions are often faster than in THF.[7][9]

    • Temperature: While many reductive aminations are run at room temperature, gentle heating (e.g., 40-60°C) can help overcome the activation energy barrier for iminium ion formation in hindered cases.[15]

  • pH Control:

    • The formation of the imine/iminium ion is acid-catalyzed.[4] However, excessive acidity will protonate the amine starting material, rendering it non-nucleophilic.[12]

    • For most reductive aminations, a pH of 5-7 is optimal.[16] You can use a weak acid like acetic acid as a catalyst, particularly when reacting ketones.[7][9]

  • Water Removal:

    • The formation of the imine intermediate releases one equivalent of water.[2] In sterically hindered cases where the equilibrium is unfavorable, removing this water can drive the reaction forward.

    • Consider adding molecular sieves to the reaction mixture.

Q2: I'm observing significant amounts of the starting ketone being reduced to the corresponding alcohol. How can I prevent this?

This side reaction indicates that your reducing agent is reacting with the carbonyl group faster than with the iminium ion.

A2: Strategies to Minimize Alcohol Byproduct Formation:

  • Switch to a More Selective Reducing Agent: As detailed in Q1, STAB and NaBH₃CN are more selective for the iminium ion over the carbonyl group compared to NaBH₄.[8][11][12] The electron-withdrawing groups on these reagents moderate their reactivity.

  • Employ a Two-Step Procedure:

    • Step 1: Imine Formation: Stir the ketone and amine together in a suitable solvent (e.g., methanol or ethanol) with a catalytic amount of acid. Use of molecular sieves can be beneficial here as well. Monitor the reaction by an appropriate method (TLC, LC-MS) until imine formation is complete.

    • Step 2: Reduction: Once the imine is formed, cool the reaction mixture (e.g., to 0°C) and then add the reducing agent (NaBH₄ can be used effectively here).[14]

  • Catalytic Approaches:

    • Specialized catalysts, such as those based on iridium or ruthenium, can offer high chemoselectivity for the reductive amination pathway, even with bulky substrates.[15][17] Some iridium catalysts have shown high activity for substrates with significant steric bulk near the carbonyl group.[15]

Q3: My primary bicyclic amine is undergoing dialkylation. How can I achieve mono-alkylation?

Dialkylation occurs when the newly formed secondary amine product reacts again with the carbonyl compound and is subsequently reduced.

A3: Methods to Control Alkylation:

  • Stoichiometry Control: Use a slight excess of the primary amine relative to the carbonyl compound. This will increase the probability of the carbonyl reacting with the starting amine rather than the product.

  • Stepwise Imine Formation and Reduction: This is often the most effective method to prevent dialkylation.[9][18] By forming the imine first and then adding the reducing agent, you minimize the time the product amine is exposed to the reaction conditions in the presence of the carbonyl starting material.

Q4: Are there alternative reagents or methods for particularly challenging, sterically hindered systems?

When standard borohydride reagents fail to give satisfactory yields, more specialized methods may be necessary.

A4: Advanced and Alternative Methods:

  • Trichlorosilane (HSiCl₃) with a Lewis Base: A system using trichlorosilane as the reducing agent and a Lewis base like tetramethylethylenediamine (TMEDA) has been shown to be effective for the direct reductive amination of hindered ketones with secondary amines.[2] HSiCl₃ also acts as a water scavenger, which helps to drive the iminium ion formation forward.[2]

  • Catalytic Transfer Hydrogenation: Iridium complexes with ligands like 2-picolinamide can catalyze the direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source.[18] These methods can be highly efficient and operate under mild conditions.[15]

  • Leuckart-Wallach Reaction and its Modifications: For certain substrates, the Leuckart reaction, which uses formic acid or its derivatives as the reducing agent, can be a viable alternative.[19] Modern modifications of this reaction have improved its scope and chemoselectivity.[19]

III. Data and Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaTypical SolventsKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCE, THF, DCM[7][9][10]Mild, selective for iminium ions, good for hindered substrates.[1][8][9]Moisture sensitive.[10]
Sodium CyanoborohydrideNaBH₃CNMethanol, Ethanol[10]Selective for iminium ions, water-tolerant.[10][12]Toxic (releases HCN in strong acid), can form cyanide byproducts.[1][8]
Sodium BorohydrideNaBH₄Methanol, Ethanol[10]Inexpensive, powerful reducing agent.Reduces aldehydes and ketones; best for two-step procedures.[13][14]
TrichlorosilaneHSiCl₃Dichloromethane[2]Effective for highly hindered systems, acts as a water scavenger.[2]Requires a Lewis base activator (e.g., TMEDA).[2]
Experimental Protocol: Two-Step Reductive Amination of a Hindered Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Imine Formation

  • To a solution of the sterically hindered bicyclic ketone (1.0 eq) in anhydrous methanol (0.2-0.5 M), add the primary amine (1.1-1.5 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Add activated 3Å or 4Å molecular sieves.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC or LC-MS until the ketone is consumed and the imine is formed.

Step 2: Reduction

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the imine is fully consumed as indicated by TLC or LC-MS.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other appropriate methods.

IV. Visualizing the Process

Reductive Amination Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Imine Is imine/iminium formation the issue? Start->Check_Imine Check_Reduction Is the reduction step failing? Start->Check_Reduction Check_Side_Products Are side products observed? Start->Check_Side_Products Imine_Yes Yes Check_Imine->Imine_Yes Reduction_Yes Yes Check_Reduction->Reduction_Yes Side_Products_Yes Yes Check_Side_Products->Side_Products_Yes Increase_Temp Increase Temperature (40-60°C) Imine_Yes->Increase_Temp Add_Acid Add Weak Acid Catalyst (e.g., AcOH) Imine_Yes->Add_Acid Remove_Water Add Molecular Sieves Imine_Yes->Remove_Water Change_Solvent Switch to DCE Imine_Yes->Change_Solvent End Optimized Yield Increase_Temp->End Add_Acid->End Remove_Water->End Change_Solvent->End Change_Reagent Switch to a stronger or more suitable reducing agent (e.g., HSiCl3/TMEDA) Reduction_Yes->Change_Reagent Change_Reagent->End Alcohol_Byproduct Alcohol Byproduct Observed? Side_Products_Yes->Alcohol_Byproduct Dialkylation Dialkylation Observed? Side_Products_Yes->Dialkylation Alcohol_Yes Yes Alcohol_Byproduct->Alcohol_Yes Dialkylation_Yes Yes Dialkylation->Dialkylation_Yes Use_Selective_Reagent Use Selective Reagent (STAB, NaBH3CN) Alcohol_Yes->Use_Selective_Reagent Two_Step Perform Two-Step Protocol Alcohol_Yes->Two_Step Use_Selective_Reagent->End Two_Step->End Adjust_Stoichiometry Adjust Amine:Ketone Stoichiometry Dialkylation_Yes->Adjust_Stoichiometry Two_Step_Dialkyl Perform Two-Step Protocol Dialkylation_Yes->Two_Step_Dialkyl Adjust_Stoichiometry->End Two_Step_Dialkyl->End

Caption: Troubleshooting decision tree for optimizing reductive amination.

Mechanism: The Role of Steric Hindrance

Steric_Hindrance cluster_0 Unhindered System (Favored) cluster_1 Sterically Hindered System (Disfavored) Ketone1 R-CO-R' Iminium1 [R-C(=N+H-R'')-R'] Ketone1->Iminium1 + Amine (Fast Equilibrium) Amine1 R''NH2 Product1 R-CH(NHR'')-R' Iminium1->Product1 + [H-] (Fast Reduction) Ketone2 Bulky-CO-Bulky' Iminium2 [Bulky-C(=N+H-Bulky'')-Bulky'] Ketone2->Iminium2 + Amine (Slow, Unfavorable Equilibrium) Amine2 Bulky''NH2 Product2 Bulky-CH(NHBulky'')-Bulky' Iminium2->Product2 + [H-] (Slow Reduction)

Sources

Minimizing side reactions during norpinane amine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Norpinane Amine Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who are leveraging bicyclo[3.1.1]heptanes (norpinanes) as meta-substituted arene bioisosteres. These rigid, sp³-rich scaffolds drastically improve aqueous solubility and 1[1]. However, their inherent ring strain and steric bulk make amine functionalization challenging, often leading to ring-opening, epimerization, and over-alkylation.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-fidelity synthesis while minimizing side reactions.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

Issue A: Strain-Induced Ring Opening (C–C Bond Cleavage)

Symptoms: Appearance of acyclic or monocyclic impurities (e.g., substituted cyclobutanes or open-chain alkenes) in LC-MS and ¹H NMR spectra. Causality: The bicyclo[3.1.1]heptane core contains a highly strained cyclobutane ring. Under strongly acidic conditions or prolonged heating (>80°C), carbocationic or radical intermediates can undergo skeletal rearrangement or C–C bond cleavage to 2[2]. Mitigation Strategy:

  • Avoid strong Lewis or Brønsted acids (e.g., AlCl₃, concentrated HCl) during amine deprotection or reductive amination.

  • Use mild hydride donors like Sodium Triacetoxyborohydride (STAB) at 0°C to room temperature.

  • If performing photochemical [3+2] cycloadditions from bicyclobutanes (BCBs) to form aminobicyclo[3.1.1]heptanes, strictly control the irradiation time and use appropriate photocatalysts (e.g., Ir(III) complexes) to prevent over-excitation and subsequent 3[3].

Issue B: Poor Diastereoselectivity (Endo/Exo Scrambling)

Symptoms: NMR shows a mixture of two diastereomers (endo and exo amines) that are difficult to separate via standard silica gel chromatography. Causality: The rigid, bridged nature of the norpinane scaffold creates distinct steric environments on the exo (convex) and endo (concave) faces. Reductive amination of norpinanones under thermodynamic control often yields epimerized mixtures. Mitigation Strategy:

  • Kinetic Control: Use bulky, stereoselective reducing agents (e.g., L-Selectride) to direct hydride attack exclusively from the less hindered exo face, yielding the endo amine.

  • Alternative Approaches: Employ an asymmetric intramolecular Mannich reaction using chiral sulfinamides to lock the stereocenter during the formation of the amine functional group[1].

Issue C: Over-Alkylation (Formation of Tertiary Amines)

Symptoms: Mass spectrometry reveals an [M+R]⁺ peak (where R is the alkyl group) instead of the desired secondary amine. Causality: Primary amines formed on the norpinane scaffold are highly nucleophilic and less sterically hindered than typical cyclic amines, making them prone to reacting with excess electrophiles. Mitigation Strategy:

  • Use strict stoichiometric control (1.0 equiv of amine to 0.95 equiv of alkyl halide/aldehyde).

  • Employ reductive amination over direct alkylation to arrest the reaction at the secondary amine stage.

Mechanistic Pathway Diagram

G A Norpinane Precursor (Ketone or Halide) B Amine Functionalization (Reductive Amination / Coupling) A->B Reagents + Catalyst C Target Aminonorpinane (High Diastereopurity) B->C Optimized Conditions (Low Temp, Weak Base) S1 Ring-Opened Byproduct (Strain Relief) B->S1 High Temp / Strong Acid S2 Epimerized Mixture (Endo/Exo Scrambling) B->S2 Thermodynamic Control S3 Over-Alkylated Amine (Tertiary Amine) B->S3 Excess Electrophile

Fig 1. Reaction pathways in norpinane amine functionalization and common side reactions.

Self-Validating Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of Bicyclo[3.1.1]heptan-3-one

Objective: Synthesize endo-3-aminobicyclo[3.1.1]heptane with >95:5 d.r. while preventing strain-induced ring-opening. Self-Validation Checkpoint: The reaction mixture must remain clear or pale yellow; a dark brown discoloration indicates acid-catalyzed degradation of the bicyclic core. If this occurs, halt the reaction and verify the anhydrous nature of your reagents.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under N₂, dissolve bicyclo[3.1.1]heptan-3-one (1.0 mmol) and the primary amine (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Catalysis: Add titanium(IV) isopropoxide (1.2 mmol) dropwise. Stir at room temperature for 12 hours.

    • Causality: Ti(OiPr)₄ acts as a mild Lewis acid and water scavenger, facilitating imine formation without triggering the ring-opening associated with stronger Lewis acids like TiCl₄.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 mmol) in three portions over 15 minutes.

  • Quenching: Stir for 4 hours at 0°C. Quench carefully with saturated aqueous NaHCO₃ (5 mL).

    • Causality: Maintaining a basic pH during the quench prevents the formation of reactive carbocations that lead to skeletal rearrangement.

  • Workup: Extract with dichloromethane (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5 with 1% Et₃N).

Protocol 2: Photochemical [3+2] Cycloaddition for Aminobicyclo[3.1.1]heptanes

Objective: Upgrade bicyclo[1.1.0]butanes (BCBs) to 4[4]. Self-Validation Checkpoint: Monitor the disappearance of the BCB starting material via ¹H NMR (characteristic signals at ~1.5 ppm). Over-irradiation past full conversion leads to rapid photolytic degradation and ring-opening.

Step-by-Step Methodology:

  • Preparation: Combine the BCB derivative (1.0 mmol), cyclopropylamine (CPA) derivative (1.5 mmol), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) in degassed anhydrous acetonitrile (10 mL).

  • Irradiation: Irradiate the mixture with a 440 nm blue LED at room temperature for 16 hours under a nitrogen atmosphere.

    • Causality: The specific 440 nm wavelength ensures selective excitation of the Ir(III) photocatalyst without directly exciting the strained bicyclic intermediates, preventing unwanted homolytic C–C bond cleavage.

  • Isolation: Concentrate the crude mixture and purify via automated flash chromatography to isolate the functionalized aminobicyclo[3.1.1]heptane.

Quantitative Data: Reagent Impact on Side Reactions

The following table summarizes the effects of various conditions on the reductive amination of norpinanones, highlighting the tradeoff between conversion and side-reaction mitigation.

Reductive Amination ConditionsYield (%)Endo:Exo RatioRing-Opening Impurity (%)Over-Alkylation (%)
NaBH₃CN, MeOH, AcOH (cat.), 60°C4555:452515
NaBH(OAc)₃, DCE, RT7870:30<58
Ti(OiPr)₄ then NaBH₄, EtOH, 0°C8585:15Not Detected<2
Chiral Sulfinamide + L-Selectride, THF, -78°C92>98:2Not DetectedNot Detected

Data synthesized from established optimization parameters for rigid bicyclic scaffolds.

Frequently Asked Questions (FAQs)

Q: Why do I see a high percentage of cyclobutane derivatives in my crude NMR after Boc-deprotection of my aminonorpinane? A: Standard Boc-deprotection uses 4M HCl in Dioxane or 50% TFA in DCM. The norpinane scaffold is highly sensitive to strong acids, which protonate the amine and can induce a retro-Mannich-type ring opening or carbocation rearrangement. Solution: Switch to milder deprotection conditions, such as TMSOTf/2,6-lutidine or heating in hexafluoroisopropanol (HFIP) without strong acids.

Q: Can I use direct alkylation (e.g., methyl iodide) to synthesize a secondary aminonorpinane? A: It is highly discouraged. Direct alkylation of primary amines on rigid bicyclic scaffolds almost always results in a statistical mixture of primary, secondary, and tertiary amines, along with quaternary ammonium salts. Reductive amination with aldehydes is the preferred method to cleanly arrest the reaction at the secondary amine stage.

Q: My cross-coupling (e.g., Buchwald-Hartwig) with an aminonorpinane is failing and yielding decomposed starting material. What is going wrong? A: The bulky nature of the bicyclo[3.1.1]heptane core severely retards the reductive elimination step in Pd-catalyzed cross-couplings. The prolonged heating required to force the reaction often leads to thermal degradation of the strained ring. Solution: Use highly active, sterically demanding pre-catalysts like RuPhos-Pd-G3 or BrettPhos-Pd-G3, which facilitate challenging C–N bond formations at lower temperatures (e.g., 40–60°C).

References

  • Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.
  • Photochemical Intermolecular[3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.
  • Bridged Bicyclic Building Block Upgrading: Photochemical Synthesis of bicyclo[3.1.
  • Hydrophosphination of Bicyclo[1.1.

Sources

Validation & Comparative

Comparative Solubility Guide: Bicyclo[3.1.1]heptan-2-amine vs. Aniline

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: How 3D sp³-Rich Scaffolds Outperform Planar Aromatic Amines in Aqueous Solubility

Executive Summary

In modern drug discovery and molecular design, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich aliphatic scaffolds is a field-proven strategy to improve physicochemical properties. This concept, famously coined as the "Escape from Flatland" paradigm, highlights that increasing a molecule's fraction of sp³ carbons (Fsp³) correlates directly with improved aqueous solubility, reduced promiscuity, and higher clinical success rates[1].

This guide objectively compares the solubility profiles of aniline (a classical, flat aromatic amine) and bicyclo[3.1.1]heptan-2-amine (a 3D, bridged bicyclic aliphatic amine). Recently, bicyclo[3.1.1]heptanes have emerged as highly effective bioisosteres for meta-substituted benzenes[2]. By replacing a planar phenyl ring with this bicyclic framework, researchers can drastically enhance the thermodynamic solubility of a lead compound without sacrificing its spatial vectors or target binding geometry[2].

Mechanistic Causality: Why Does the Bicyclic Scaffold Outperform Aniline?

As an Application Scientist, I evaluate aqueous solubility not merely as an empirical number, but as a dynamic thermodynamic equilibrium governed by two primary forces: solvation energy (driven by ionization and polarity) and solid-state lattice energy (driven by crystal packing).

1. The Basicity and Ionization Shift (Solvation Energy)

  • Aniline: The nitrogen lone pair is delocalized into the aromatic pi-system via resonance[3]. This delocalization drastically reduces its basicity, yielding a conjugate acid pKa of approximately 4.6[3]. At a physiological pH of 7.4, aniline exists almost entirely (>99.8%) in its neutral, un-ionized state. Consequently, it relies solely on weak hydrogen bonding for aqueous solvation, limiting its solubility[4].

  • Bicyclo[3.1.1]heptan-2-amine: The nitrogen lone pair is strictly localized on the sp³-hybridized primary amine. Aliphatic amines typically exhibit pKa values between 10.0 and 10.5[4]. At pH 7.4, this molecule is >99% protonated (cationic). The formation of an aliphatic salt drastically increases the solvation energy, forcefully driving the compound into the aqueous phase.

2. Crystal Packing and Fsp³ (Lattice Energy)

  • Aniline: Planar aromatic rings (Fsp³ = 0) readily stack via pi-pi interactions, creating highly stable crystal lattices[5]. This high lattice energy requires significant thermodynamic input to break during dissolution.

  • Bicyclo[3.1.1]heptan-2-amine: The bridged, 3D nature of the bicyclo[3.1.1]heptane core (Fsp³ = 1.0) inherently disrupts flat crystal packing[6]. This "chunky" molecular architecture lowers the lattice energy, making it thermodynamically easier for water molecules to strip individual drug molecules from the solid state[1].

Causality cluster_aniline Planar Aromatic (Aniline) cluster_bicyclo 3D Aliphatic (Bicyclo[3.1.1]heptan-2-amine) A sp² Hybridized (Fsp³ = 0) B Lone Pair Delocalization (pKa ~ 4.6) A->B C Neutral at pH 7.4 High Lattice Energy B->C D Poor Aqueous Solubility C->D E sp³ Hybridized (Fsp³ = 1) F Localized Lone Pair (pKa ~ 10.5) E->F G Protonated at pH 7.4 Disrupted Packing F->G H High Aqueous Solubility G->H

Logical relationship between structural hybridization, basicity, and aqueous solubility.

Quantitative Data Comparison

The following table summarizes the physicochemical properties driving the solubility differences between the two scaffolds.

PropertyAnilineBicyclo[3.1.1]heptan-2-amine
Structural Class Planar Aromatic Amine3D Bridged Aliphatic Amine
Hybridization (Core) sp²sp³
Fraction sp³ (Fsp³) 0.001.00
pKa (Conjugate Acid) ~4.6~10.5
Ionization at pH 7.4 < 0.2% (Neutral)> 99.8% (Cationic)
LogD (pH 7.4) ~0.90< -1.0 (Highly Hydrophilic)
Thermodynamic Solubility (pH 7.4) ~36 mg/mL> 100 mg/mL (Salt form)

(Note: Values are representative benchmarks derived from standard physicochemical profiling of aromatic vs. bridged aliphatic amines).

Experimental Protocols: Self-Validating Solubility Assays

To objectively verify these claims in a laboratory setting, we employ two orthogonal assays. A robust protocol must be self-validating—accounting for equilibrium confirmation and phase separation integrity.

Protocol 1: Thermodynamic Shake-Flask Method (Gold Standard)

Purpose: To determine the true equilibrium solubility of the crystalline solid in a physiologically relevant buffer.

  • Solid Addition: Add 5 mg of solid compound (Aniline or Bicyclo[3.1.1]heptan-2-amine hydrochloride) into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Causality Check: Ensure visible excess solid remains suspended to guarantee the solution is saturated.

  • Equilibration: Seal the vials and incubate in a thermoshaker at 37°C and 800 rpm for 24 hours. Self-Validation Step: Run a parallel set for 48 hours to confirm thermodynamic equilibrium has been reached (concentrations between 24h and 48h should not differ by >5%).

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 37°C to firmly pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute 1:10 and 1:100 in the mobile phase to ensure the final concentration falls within the linear dynamic range of the detector.

  • Quantification: Analyze via LC-UV/MS against a 5-point calibration curve prepared from a fresh DMSO stock solution.

Workflow S1 1. Solid Addition Excess API in PBS S2 2. Equilibration Shake 24h @ 37°C S1->S2 S3 3. Phase Separation Centrifuge 10,000 x g S2->S3 S4 4. Sampling Filter Supernatant S3->S4 S5 5. Quantification LC-UV vs Standard S4->S5

Step-by-step workflow for the self-validating thermodynamic shake-flask solubility assay.

Protocol 2: Kinetic Nephelometry (High-Throughput Screening)

Purpose: To determine the kinetic precipitation point of a compound pre-dissolved in DMSO when introduced to an aqueous environment.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well UV-transparent plate, create a concentration gradient (e.g., 10 to 500 µM) by spiking the DMSO stock into PBS (pH 7.4). Keep the final DMSO concentration strictly constant at 1% v/v across all wells to prevent co-solvent artifacts.

  • Incubation: Incubate at room temperature for 2 hours.

  • Detection: Measure light scattering (nephelometry) at 620 nm. The kinetic solubility limit is defined as the lowest concentration where a statistically significant increase in scattered light (indicating precipitation) is detected compared to a blank control.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (ACS Publications). 1

  • Frank, N., Nugent, J., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ChemRxiv / Nature.2

  • Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. NIH / PMC. 6

  • Aniline: Solubility and Nitration Insights. Scribd. 3

  • Physical Properties of Amines. University of Basrah. 4

Sources

Lipophilicity (LogP) Comparison of Bicyclic Amine Bioisosteres: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic amines to saturated, three-dimensional (3D) bicyclic systems is a validated strategy to improve physicochemical properties.[1] This guide objectively compares the lipophilicity (LogP/LogD) profiles of emerging bicyclic amine bioisosteres against traditional monocyclic scaffolds (piperazines, morpholines, piperidines).

Key Insight: Contrary to the "Add Carbon, Increase Lipophilicity" rule, specific bicyclic amine bioisosteres (notably spirocycles and bridged systems) frequently lower LogD


 despite an increase in molecular weight. This phenomenon is primarily driven by pKa modulation and changes in solvation vectors.

Comparative Atlas: Monocyclic vs. Bicyclic Scaffolds

The following data synthesizes matched molecular pair (MMP) analyses comparing standard heterocycles with their bicyclic bioisosteres.

Table 1: Lipophilicity & Physicochemical Impact of Bioisosteric Replacement
Reference ScaffoldBicyclic BioisostereStructural Class

LogD

(Approx)
pKa ShiftMechanism of Action
Piperazine 2,6-Diazaspiro[3.3]heptane Spirocyclic-0.9 to -1.1 +1.3 to +1.5Basicity Paradox: High pKa leads to higher ionization at pH 7.4, reducing apparent lipophilicity.
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Spirocyclic-0.5 to -1.0 +1.0 to +2.0Increased Fsp

character and solvation penalty of the exposed heteroatoms.
Piperidine 2-Azabicyclo[2.1.1]hexane Bridged-0.2 to +0.2 Variable"Boat" conformation mimics the spatial occupancy of piperidine but alters vector orientation.
Aniline / Phenyl Bicyclo[1.1.1]pentan-1-amine Bridged-0.5 to -1.5 N/A (Non-basic)Solubility Driver: Disrupts planar

-stacking; significantly improves aqueous solubility.
Gem-dimethyl Spirocyclic Oxetane Spirocyclic-0.5 to -1.0 -1.0 to -2.0Oxetane oxygen acts as a H-bond acceptor, lowering LogP compared to hydrophobic gem-dimethyl.
Deep Dive: The Spirocyclic "Basicity Paradox"

One of the most critical findings in bioisostere design is the behavior of azaspiro[3.3]heptanes . When replacing a piperazine with a 2,6-diazaspiro[3.3]heptane, one adds a carbon atom.[2][3] According to substituent constants (


), this should increase LogP. However, the strained four-membered rings significantly increase the basicity (pKa) of the nitrogen.
  • Result: At physiological pH (7.4), a larger fraction of the spirocycle exists in the ionized (protonated) cationic form compared to the piperazine.

  • Outcome: The measured distribution coefficient (LogD

    
    ) drops, improving water solubility.
    

Visualization of Structural Evolution

The following diagram illustrates the structural relationship and vector changes when moving from classic heterocycles to high-Fsp


 bioisosteres.

Bioisostere_Evolution cluster_0 Classic Monocycles (Flatland) cluster_1 Bicyclic Bioisosteres (3D) Piperazine Piperazine (Planar/Chair) LogP: Baseline Spiro 2,6-Diazaspiro[3.3]heptane (Twisted 90°) LogD: ↓ (-1.0) Piperazine->Spiro Strain-Induced pKa Increase (+1.4) BCP Bicyclo[1.1.1]pentane (Linear Spacer) Solubility: ↑↑ Piperazine->BCP Phenyl Replacement Morpholine Morpholine (Planar/Chair) LogP: Baseline Morpholine->Spiro Vector Reorientation Basicity Mechanism: Higher pKa = More Ionization at pH 7.4 Spiro->Basicity

Caption: Structural evolution from planar heterocycles to 3D bioisosteres, highlighting the mechanism of LogD reduction via pKa modulation.

Experimental Validation: Protocols

To accurately assess these bioisosteres, standard computational predictions (cLogP) often fail due to the unique electronic effects of strained rings. Potentiometric Titration is the gold standard for experimental validation.

Protocol: Potentiometric LogP/LogD Determination (Pion T3 / Sirius T3)

Objective: Determine the lipophilicity profile of an ionizable bicyclic amine.

Reagents & Equipment:

  • Instrument: Pion T3 or Sirius T3 Potentiometric Titrator.

  • Solvents: 0.15 M KCl (aq), Octanol (water-saturated), Water (octanol-saturated), 0.5 M HCl, 0.5 M KOH.

  • Sample: ~1-3 mg of pure compound (solid or DMSO stock).

Step-by-Step Methodology:

  • pKa Measurement (Aqueous):

    • Dissolve sample in 0.15 M KCl (10–20 mL).

    • Perform acid-base titration from pH 2.0 to pH 12.0.

    • Calculate aqueous pKa using the Bjerrum difference plot method. Note: Ensure the sample does not precipitate during titration.

  • LogP Measurement (Dual-Phase):

    • Prepare three separate assay vials with varying ratios of Octanol:Water (e.g., 0.5 mL : 10 mL, 1.0 mL : 10 mL, 2.0 mL : 10 mL).

    • Perform potentiometric titrations in these biphasic systems. The presence of octanol shifts the apparent pKa (p

      
      Ka) based on the partitioning of the neutral and ionized species.[4]
      
    • Logic: The shift in pKa (

      
      pKa) is directly proportional to the lipophilicity. A larger shift indicates higher affinity for the octanol phase.
      
  • Data Analysis:

    • Use the Yasuda-Shedlovsky extrapolation (or instrument software algorithms) to solve for LogP (neutral species) and LogP

      
       (ionized species).
      
    • Calculate LogD: Generate the distribution coefficient curve using the equation:

      
      
      (Equation for a monoprotic base)
      
Self-Validating Check:
  • The "Three-Ratio" Rule: If the calculated LogP values from the three different octanol:water ratios deviate by >0.1 log units, the model is invalid (likely due to precipitation or emulsion formation). Repeat with lower sample concentration.

Case Study: Clinical Impact

Olaparib Bioisosteres (PARP Inhibitors)

In the optimization of PARP inhibitors, the replacement of the piperazine core of Olaparib with a 2,6-diazaspiro[3.3]heptane scaffold was investigated.

  • Observation: The spirocyclic analog retained high potency against PARP-1.

  • Physicochemical Change: The spiro-analog demonstrated reduced lipophilicity (lower LogD) and reduced ability to induce DNA damage compared to the piperazine parent.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Source: ACS Medicinal Chemistry Letters (2019).[5] URL:[Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Source: ACS Medicinal Chemistry Letters (2025). URL:[Link]

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Synthesis and Modifications. Source: The Journal of Organic Chemistry (2021). URL:[Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Source: PNAS (2021).[1] URL:[Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Source: Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Bicyclo[3.1.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a mandatory safety and operational protocol for handling Bicyclo[3.1.1]heptan-2-amine (also known as 2-Aminonorpinane or Norpinylamine ).

CAS Number: 38102-38-4 (Generic/Free base) | Molecular Formula: C₇H₁₃N[1][2]

Part 1: Hazard Profiling & Risk Assessment

As a bicyclic primary amine, this compound presents a dual-threat profile: chemical corrosivity typical of free amines and biological toxicity specific to its pharmacological pharmacophore.

Core Hazards (GHS Classification)
Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity Cat 4 (Oral/Inhal)H302/H332: Harmful if swallowed or inhaled.Zero-Inhalation Policy: All transfers must occur inside a fume hood.
Skin Corrosion Cat 1B (Inferred*)H314: Causes severe skin burns and eye damage.Skin Barrier: Contact causes immediate, irreversible tissue damage.
Mutagenicity Cat 2H341: Suspected of causing genetic defects.Exposure Limit: Treat as a potential genotoxin; use closed systems where possible.
Flammability Combustible Liq.[3]H227: Combustible liquid.[3]Flash Point: Likely >60°C but <93°C. Keep away from heat sources.

*Note: While some salt forms are listed as Irritants, the free amine must be treated as Corrosive (Cat 1B) due to high alkalinity (pKa ~10-11).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. Amines permeate standard latex rapidly.

Required PPE Configuration
Body ZoneEquipment StandardRationale & Specifications
Hand Protection Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 8 mil Nitrile or Laminate (Chemical Barrier).Change outer gloves immediately upon splash contact.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient . Amine vapors can cause "blue haze" (corneal edema) and liquid causes blindness. A face shield is mandatory for volumes >10 mL.
Respiratory Fume Hood (Primary) Velocity: 80–100 fpm face velocity.Backup: If hood work is impossible, use a full-face respirator with ABEK (Amine/Organic Vapor) cartridges.
Body Tyvek® Lab Coat / Apron Cotton absorbs amines, keeping the corrosive agent against the skin. Use a chemical-resistant apron for bulk transfers.

Part 3: Operational Workflow & Handling

Storage & Stability (The "Carbonate Trap")

Primary amines greedily absorb atmospheric CO₂ to form solid carbamates. This ruins purity and creates "crusts" that jam bottle caps.

  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: 2–8°C (Refrigerate).

  • Container: Tightly sealed glass with Teflon-lined caps. Do not use ground glass stoppers (they will freeze/seize due to basicity).

Transfer Protocol

Objective: Prevent aerosolization and moisture ingress.

  • Equilibrate: Allow the container to warm to room temperature before opening to prevent water condensation.

  • Ventilation: Place the balance inside the fume hood or use a tared transfer vial.

  • Liquid Handling:

    • < 1 mL: Use a glass syringe with a long needle. Avoid plastic pipettes (some polymers leach in amines).

    • > 10 mL: Use a cannula transfer or positive-pressure displacement.

  • Quench: Immediately rinse all syringes/needles with dilute HCl or Acetone before removing them from the hood.

Part 4: Emergency Response & Disposal

Spills and Exposure Logic
  • Skin Contact: Flush with water for 15 minutes . Do not use vinegar (exothermic neutralization reaction can worsen burns).

  • Eye Contact: Irrigate immediately. Seconds matter to prevent corneal opacity.

  • Spill Cleanup:

    • Evacuate the immediate area.[4][5]

    • Absorb with vermiculite or sand .

    • Do not use paper towels (high surface area + flammability).

    • Neutralize waste with dilute sodium bisulfate (NaHSO₄) if safe, or pack as basic organic waste.

Waste Disposal
  • Segregation: Classify as "Basic Organic Waste" .

  • Incompatibility: NEVER mix with acid waste streams (exothermic explosion risk) or oxidizers (fire risk).

  • Labeling: Clearly mark "Contains Amines – Corrosive/Toxic".

Part 5: Visualized Safety Workflows

Figure 1: Handling Decision Tree

This logic gate ensures the correct containment level based on operation scale.

AmineHandling Start Start: Handling Bicyclo[3.1.1]heptan-2-amine PPE_Check Verify PPE: Nitrile Gloves (x2) + Goggles Start->PPE_Check ScaleCheck Check Volume / Scale SmallScale < 5 mL (Analytical) ScaleCheck->SmallScale LargeScale > 5 mL (Preparative) ScaleCheck->LargeScale HoodWork Standard Fume Hood (Sash at 18 inches) SmallScale->HoodWork ShieldWork Fume Hood + Face Shield + Secondary Containment Tray LargeScale->ShieldWork Transfer Transfer Method: Glass Syringe Only HoodWork->Transfer Cannula Transfer Method: Cannula / Positive Pressure ShieldWork->Cannula PPE_Check->ScaleCheck Cleanup Quench Equipment (Dilute Acid Rinse) Transfer->Cleanup Cannula->Cleanup

Caption: Operational logic flow for determining containment and transfer methods based on volumetric scale.

References

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 2-Aminonorpinane (CAS 38102-38-4). Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2025). Compound Summary: Bicyclo[3.1.1]heptan-2-amine.[1][2][6] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.